Zefamenib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
2938995-50-5 |
|---|---|
Molecular Formula |
C31H35FN8O2 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
[(3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl]-[2-[6-[2-(4-cyclopropylpyrimidin-5-yl)-4-fluorophenoxy]-1,2,4-triazin-5-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methanone |
InChI |
InChI=1S/C31H35FN8O2/c32-21-6-7-25(23(12-21)24-14-33-17-35-26(24)19-4-5-19)42-29-28(36-18-37-38-29)40-15-31(16-40)8-10-39(11-9-31)30(41)27-22-3-1-2-20(22)13-34-27/h6-7,12,14,17-20,22,27,34H,1-5,8-11,13,15-16H2/t20-,22-,27-/m0/s1 |
InChI Key |
XDXAYPYOHXUEAM-CLHVYKLBSA-N |
Isomeric SMILES |
C1C[C@H]2CN[C@@H]([C@H]2C1)C(=O)N3CCC4(CC3)CN(C4)C5=C(N=NC=N5)OC6=C(C=C(C=C6)F)C7=CN=CN=C7C8CC8 |
Canonical SMILES |
C1CC2CNC(C2C1)C(=O)N3CCC4(CC3)CN(C4)C5=C(N=NC=N5)OC6=C(C=C(C=C6)F)C7=CN=CN=C7C8CC8 |
Origin of Product |
United States |
Foundational & Exploratory
Zefamenib in NPM1-Mutant AML: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zefamenib (KO-539) is a potent and selective small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, demonstrating significant clinical activity in patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) harboring a nucleophosmin 1 (NPM1) mutation. This technical guide provides an in-depth overview of the core mechanism of action of this compound in the context of NPM1-mutant AML, supported by preclinical and clinical data. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's therapeutic rationale and effects.
Introduction: The Challenge of NPM1-Mutant AML
Mutations in the NPM1 gene are among the most common genetic alterations in adult AML, occurring in approximately 30% of cases.[1][2][3] These mutations lead to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c), a key event in leukemogenesis. While often associated with a favorable prognosis in the context of standard chemotherapy, relapse is common, and outcomes for patients with R/R NPM1-mutant AML are poor.[1][2] This underscores the critical need for targeted therapies that address the underlying molecular drivers of this AML subtype.
The Menin-MLL Interaction: A Key Vulnerability in NPM1-Mutant AML
In NPM1-mutant AML, the leukemogenic state is maintained through the upregulation of key hematopoietic stem cell genes, including HOXA9 and MEIS1.[4][5] This aberrant gene expression is driven by a protein complex involving wild-type MLL1 (KMT2A) and the scaffolding protein menin.[4][5] The interaction between menin and MLL1 is crucial for the recruitment of this complex to target gene promoters, leading to the deposition of activating histone marks, specifically H3K79 methylation by the enzyme DOT1L, and subsequent gene transcription.[5] this compound is designed to specifically disrupt the menin-MLL1 interaction, thereby inhibiting this oncogenic signaling pathway.[6]
This compound's Core Mechanism of Action
This compound functions as a competitive inhibitor, binding to the MLL interaction pocket on menin. This disruption prevents the stable association of the menin-MLL1 complex with chromatin at the promoter regions of critical downstream target genes. The subsequent loss of this complex leads to a reduction in H3K79 methylation, transcriptional repression of HOXA9 and MEIS1, and ultimately, induction of differentiation and apoptosis in NPM1-mutant AML cells.[4][5][6]
Signaling Pathway Perturbation by this compound
The efficacy of this compound is rooted in its ability to disrupt a well-defined signaling cascade that is aberrantly activated in NPM1-mutant AML. The following diagram illustrates this pathway and the point of intervention by this compound.
Quantitative Preclinical and Clinical Data
The anti-leukemic activity of this compound and other menin inhibitors has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.
Table 1: In Vitro Activity of Menin Inhibitors in NPM1-Mutant AML Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound (KO-539) | OCI-AML3 | Viability | IC50 | <25 nM (7 days) | [6] |
| MI-3454 | OCI-AML3 | Viability | GI50 | ~20 nM | [4] |
| Revumenib (SNDX-5613) | OCI-AML3 | Viability | IC50 | 0.0455 µM | [7] |
Table 2: Effect of Menin Inhibitors on Gene Expression in NPM1-Mutant AML Models
| Compound | Model | Genes Downregulated | Fold Change | Reference |
| This compound (KO-539) | OCI-AML3 | MEIS1, PBX3, FLT3, BCL2 | Not specified | [6] |
| MI-3454 | NPM1-mutant PDX | MEIS1, FLT3 | 5- to 10-fold | [1] |
| MI-3454 | NPM1-mutant PDX | HOXA9, HOXA10 | Up to 3-fold | [1] |
Table 3: Clinical Efficacy of this compound in R/R NPM1-Mutant AML (KOMET-001 Trial)
| Endpoint | Value | 95% CI | Reference |
| Complete Response (CR) Rate | 23% | - | [2][3][8] |
| CR + CR with partial hematologic recovery (CRh) Rate | 22% | 14% - 32% | [1][9] |
| Overall Response Rate (ORR) | 33% | 23% - 43% | [1][9] |
| Median Overall Survival (OS) | 6.6 months | 3.6 - 8.6 months | [1][9] |
| Median OS in Responders | 18.4 months | 8.6 - not estimable |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other menin inhibitors.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2
Protocol:
-
Cell Cross-linking: NPM1-mutant AML cells are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and nuclei are isolated. Chromatin is sheared to an average size of 200-500 base pairs using sonication.
-
Immunoprecipitation: Sheared chromatin is incubated overnight at 4°C with an antibody specific for H3K79me2. A negative control with a non-specific IgG antibody is also included.
-
Immune Complex Capture and Washing: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes. The beads are then subjected to a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The immunoprecipitated chromatin is eluted from the beads, and cross-links are reversed by incubation at 65°C overnight.
-
DNA Purification: DNA is purified using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the human genome, and peaks representing regions of H3K79me2 enrichment are identified using peak-calling algorithms.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis
Protocol:
-
RNA Isolation: Total RNA is extracted from NPM1-mutant AML cells treated with this compound or vehicle control using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and random hexamer primers.
-
qPCR Reaction Setup: A qPCR reaction mixture is prepared containing cDNA template, forward and reverse primers for target genes (HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.
-
qPCR Amplification and Data Acquisition: The qPCR is performed in a real-time PCR instrument with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalized to the reference gene.
Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
Protocol:
-
Cell Seeding: NPM1-mutant AML cells are seeded in a 96-well plate at a predetermined density.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or vehicle control for a specified duration (e.g., 72-96 hours).
-
Addition of Tetrazolium Salt: A solution of a tetrazolium salt (e.g., MTT, XTT) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Solubilization and Absorbance Reading: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is determined.
Conclusion and Future Directions
This compound represents a significant advancement in the targeted therapy of NPM1-mutant AML by effectively disrupting the critical menin-MLL1 interaction. This leads to the downregulation of key leukemogenic genes, induction of differentiation, and apoptosis of AML cells. The robust preclinical data and promising clinical trial results underscore the therapeutic potential of this approach. Future research will likely focus on combination strategies to enhance the efficacy of this compound and overcome potential resistance mechanisms, further solidifying the role of menin inhibitors in the treatment landscape of AML.
References
- 1. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nup98-HoxA9 immortalizes myeloid progenitors, enforces expression of Hoxa9, Hoxa7 and Meis1, and alters cytokine-specific responses in a manner similar to that induced by retroviral co-expression of Hoxa9 and Meis1 [pubmed.ncbi.nlm.nih.gov]
- 3. Science Magazine Publishes Results from Preclinical Study on the Activity of Menin-MLL Inhibition for the Treatment of NPM1 Acute Myeloid Leukemia [prnewswire.com]
- 4. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuraoncology.com [kuraoncology.com]
- 8. Final Landmark Clinical Trial Data Demonstrates Deep, Durable Responses to Menin Inhibition in Acute Leukemia Patients | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 9. targetedonc.com [targetedonc.com]
Zefamenib and the Menin-MLL Axis: A Technical Guide to a Targeted Leukemia Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zefamenib (KO-539) is an orally bioavailable, potent, and selective small-molecule inhibitor targeting the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein.[1] This interaction is a critical dependency for the survival and proliferation of leukemic cells in specific subtypes of acute myeloid leukemia (AML), namely those harboring rearrangements of the KMT2A gene (also known as MLL) or mutations in the NPM1 gene.[2][3] By disrupting this key interaction, this compound represents a targeted therapeutic strategy that reverses the oncogenic gene expression program, leading to leukemic cell differentiation and apoptosis.[4][5] This technical guide provides an in-depth overview of the menin-MLL interaction pathway, this compound's mechanism of action, supporting quantitative data, and the experimental protocols used to characterize its activity.
The Oncogenic Menin-KMT2A (MLL) Interaction Pathway
Menin, a nuclear scaffold protein encoded by the MEN1 gene, plays a dual role in the cell, acting as both a tumor suppressor in endocrine tissues and an oncogenic cofactor in leukemia.[1][6] In normal hematopoiesis, menin interacts with the wild-type KMT2A/MLL1 protein, a histone H3 lysine 4 (H3K4) methyltransferase, to regulate the expression of key developmental genes, including the HOX and MEIS1 gene clusters, which are essential for proper hematopoietic differentiation.[1][6][7]
In certain subtypes of AML, chromosomal translocations result in the fusion of the N-terminus of the KMT2A gene with one of over 100 different partner genes (e.g., AF9, AF4, ENL).[8][9] This creates an MLL fusion protein (MLL-FP) that retains its N-terminal portion, including the menin-binding domain.[6] Menin acts as a critical tether, binding to the MLL-FP and recruiting it to target genes. This aberrant complex drives the overexpression of leukemogenic genes like HOXA9 and MEIS1, leading to a block in hematopoietic differentiation and uncontrolled proliferation of leukemic blasts.[7][8] A similar dependency on the menin-MLL interaction has been identified in AML with NPM1 mutations.[2]
This compound: Mechanism of Action
This compound functions as a competitive inhibitor of the menin-KMT2A/MLL interaction.[10] It is designed to bind with high affinity to a deep hydrophobic pocket on the surface of the menin protein, the same site that the N-terminus of MLL normally occupies.[11] By physically occupying this pocket, this compound directly blocks the binding of menin to MLL fusion proteins (or the wild-type MLL in the context of NPM1 mutations).[1][4]
The downstream consequences of this disruption are profound and lead to the reversal of the leukemic state:
-
Target Gene Suppression: The dissociation of the menin-MLL-FP complex from chromatin leads to a rapid downregulation of the aberrant transcriptional program, including key target genes such as MEIS1, FLT3, and BCL2.[2][4]
-
Induction of Differentiation: With the suppression of leukemogenic drivers, the block on hematopoietic differentiation is released. Leukemic blasts begin to mature into more normal myeloid cells.[2][10]
-
Induction of Apoptosis: The loss of critical survival signals driven by the menin-MLL interaction ultimately leads to programmed cell death (apoptosis) in the leukemic cells.[4]
-
Menin Degradation: Some studies have shown that this compound can also induce the degradation of the menin protein through the ubiquitin-proteasome pathway, further disrupting the oncogenic complex.[4][12]
Quantitative Data Presentation
The efficacy of this compound has been quantified in both preclinical and clinical settings.
Table 1: Preclinical In Vitro Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, demonstrating its potent anti-proliferative effects on human AML cell lines with relevant genetic markers after 7 days of treatment.
| Cell Line | Genotype | IC50 (nM) | Reference |
| MV-4-11 | MLL-AF4 | 3.5 | [12] |
| MOLM13 | MLL-AF9 | 12 | [12] |
| OCI-AML3 | NPM1 mutant | 11 | [12] |
IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13]
Table 2: Clinical Efficacy of this compound in the KOMET-001 Trial
This table presents key efficacy outcomes from the Phase 1/2 KOMET-001 trial in patients with relapsed/refractory (R/R) AML. The 600 mg once-daily dose was identified as the recommended Phase 2 dose (RP2D).[3][14]
| Patient Population | Endpoint | Result | Reference |
| R/R NPM1-mutant AML (n=20) | Complete Remission (CR) Rate | 30% | [3] |
| R/R NPM1-mutant AML (n=20) | Overall Response Rate (ORR) | 40% | [4] |
| R/R KMT2A-rearranged AML | CR/CRh Rate | One patient achieved CR/CRh | [3] |
| Newly Diagnosed NPM1-m/KMT2A-r AML (with 7+3 chemo, n=5) | CR Rate | 100% | [15] |
| R/R Menin-Inhibitor Naïve AML (with Ven/Aza) | CR/CRh Rate | 56% | [15] |
CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; ORR: Overall Response Rate (includes CR, CRh, and other responses).
Experimental Protocols
The characterization of menin inhibitors like this compound relies on a suite of biochemical and cell-based assays.
Fluorescence Polarization (FP) Assay
This biochemical assay is used to measure the ability of a compound to inhibit the direct binding between menin and an MLL-derived peptide.
-
Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger menin protein, its tumbling slows, increasing the polarization. An inhibitor that disrupts this binding will cause a decrease in polarization.
-
Protocol Outline:
-
Reagents: Purified, biotinylated human menin protein; a fluorescein-labeled peptide derived from the MLL N-terminus (e.g., FLSN-MLL4–43).[16]
-
Buffer: 50 mM Tris (pH 7.5), 50 mM NaCl, 1 mM TCEP.[16]
-
Procedure: a. Incubate a fixed concentration of menin (e.g., 4 nM) with the fluorescent MLL peptide (e.g., 4 nM) for 1 hour to allow complex formation.[16] b. Add varying concentrations of the test compound (e.g., this compound) to the pre-formed complex. c. Incubate for 3 hours to allow the inhibitor to reach equilibrium.[16] d. Measure fluorescence polarization using a microplate reader.
-
Analysis: Calculate IC50 values by plotting the change in millipolarization (mP) units as a function of inhibitor concentration.[16]
-
Cell Viability (MTT) Assay
This cell-based assay measures the anti-proliferative effect of a compound on cancer cell lines.
-
Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Plating: Plate leukemia cells (e.g., MOLM-13, MV4;11) in 96-well microtiter plates at a specific density (e.g., 1 x 10^4 cells/well) in 90 µL of culture medium.[6][17]
-
Treatment: Add 10 µL of the test compound at various concentrations and incubate for an extended period (e.g., 7 days) to assess anti-proliferative effects.[2][17]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize absorbance values to DMSO-treated control cells and calculate GI50 (concentration for 50% growth inhibition) values.[17]
-
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the downregulation of MLL target gene expression following inhibitor treatment.
-
Principle: Measures the amount of a specific mRNA transcript in a sample in real-time during PCR amplification, using fluorescent probes or dyes.
-
Protocol Outline:
-
Treatment: Treat MLL-rearranged or NPM1-mutant cells with the inhibitor (e.g., this compound) or DMSO control for a specified time (e.g., 6 days).[17]
-
RNA Isolation: Extract total RNA from the cells using a standard kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Reaction: Set up the real-time PCR reaction using the cDNA, specific primers for target genes (HOXA9, MEIS1) and a reference gene (e.g., β-actin), and a fluorescent dye (e.g., SYBR Green).[17]
-
Analysis: Quantify the relative expression of target genes in treated versus control samples after normalization to the reference gene, typically using the ΔΔCt method.
-
Conclusion
This compound exemplifies a successful structure-based drug design approach targeting a critical protein-protein interaction in oncology. By selectively inhibiting the menin-KMT2A/MLL interaction, it effectively reverses the aberrant gene expression program that drives leukemogenesis in KMT2A-rearranged and NPM1-mutant AML.[1][4] The potent preclinical activity, coupled with promising response rates in clinical trials for these high-risk patient populations, establishes this compound as a significant advancement in the targeted therapy of acute myeloid leukemia.[3][5] Further investigation into combination therapies and mechanisms of resistance will continue to refine its role in the clinical landscape.[18][19]
References
- 1. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 2. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.kuraoncology.com [ir.kuraoncology.com]
- 4. researchgate.net [researchgate.net]
- 5. Menin Inhibitors: New Targeted Therapies for Specific Genetic Subtypes of Difficult-to-Treat Acute Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 9. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]
- 10. youtube.com [youtube.com]
- 11. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Menin Inhibitors Under Study in KMT2A-Rearranged or NPM1-Mutant Acute Myeloid Leukemia - The ASCO Post [ascopost.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance | VJHemOnc [vjhemonc.com]
Unveiling the Downstream Cascade: A Technical Guide to Zefamenib's Targets in Leukemia
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the downstream molecular targets of Zefamenib (also known as ziftomenib), a potent menin inhibitor currently under investigation for the treatment of acute myeloid leukemia (AML). This compound disrupts the critical interaction between menin and the KMT2A (MLL) protein complex, a key driver of leukemogenesis in specific AML subtypes, particularly those with KMT2A rearrangements or NPM1 mutations. This guide will delve into the key downstream effector molecules, present quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for identifying and validating these targets.
The Menin-KMT2A Axis: A Prime Target in Leukemia
The interaction between menin, a nuclear scaffold protein, and the histone methyltransferase KMT2A (formerly MLL) is essential for the transcription of a specific set of genes that promote leukemic cell proliferation and survival. In AML with KMT2A rearrangements or NPM1 mutations, this interaction is aberrantly sustained, leading to the overexpression of leukemogenic genes. This compound is designed to specifically inhibit this protein-protein interaction, thereby disrupting the downstream signaling cascade that drives the malignant phenotype.
Key Downstream Targets of this compound
This compound's mechanism of action culminates in the downregulation of a leukemogenic gene expression program. The primary downstream targets are key transcription factors and anti-apoptotic proteins that are crucial for the survival and proliferation of leukemia cells. These include:
-
HOX genes (e.g., HOXA9): A family of transcription factors critical for hematopoietic development that are aberrantly overexpressed in many forms of AML.
-
MEIS1: A homeobox protein that acts as a critical cofactor for HOX proteins in promoting leukemogenesis.
-
PBX3: Another homeobox protein that cooperates with HOX and MEIS1 to drive the leukemic transcriptional program.
-
FLT3: A receptor tyrosine kinase that, when mutated or overexpressed, promotes uncontrolled cell growth.
-
BCL2: An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival.
Quantitative Analysis of this compound's Impact
The efficacy of this compound in downregulating its downstream targets has been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Genetic Background | IC50 (nM) | Reference |
| MV-4-11 | KMT2A-AF4 | 3.5 | [1](2) |
| MOLM13 | KMT2A-AF9 | 12 | [1](2) |
| OCI-AML3 | NPM1 mutant | 11 | [1](2) |
Table 2: Downregulation of Key Target Genes and Proteins by this compound
| Target | Method | Cell Type/Model | Observation | Reference |
| mRNA Expression | ||||
| HOXA9 | RNA-seq | MOLM13, RS4;11 | Significant downregulation | [3](3) |
| MEIS1 | RNA-seq | MOLM13, RS4;11 | Significant downregulation | [3](3) |
| PBX3 | RNA-seq | NPM1mut and MLL-r cells | Transcriptional downregulation | [4](5) |
| FLT3 | RNA-seq | NPM1mut and MLL-r cells | Transcriptional downregulation | [4](5) |
| BCL2 | RNA-seq | NPM1mut and MLL-r cells | Transcriptional downregulation | [4](5) |
| Protein Expression | ||||
| Menin | Western Blot, CyTOF | AML Blasts | Reduced protein expression | [6](7) |
| HOXA9 | Western Blot, CyTOF | MLL-r AML | Reduced protein expression | [6](7) |
| MEIS1 | Western Blot, CyTOF | AML Blasts | Reduced protein expression | [6](7) |
| PBX3 | CyTOF | AML Stem/Progenitor Cells | Reduced protein levels | [6](7) |
| FLT3 | Western Blot | AML Blasts | Reduced protein expression | [6](7) |
| BCL2 | Western Blot, CyTOF | AML Blasts | Reduced protein expression | [6](7) |
| CDK6 | Western Blot, CyTOF | AML Blasts | Reduced protein levels | [6](7) |
Visualizing the Molecular Cascade
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to identify its downstream targets.
Caption: this compound's mechanism of action in leukemia cells.
Caption: Experimental workflow for identifying this compound's downstream targets.
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments used to investigate the downstream targets of this compound.
RNA-Sequencing (RNA-Seq)
Objective: To identify genome-wide changes in gene expression in leukemia cells following this compound treatment.
Protocol:
-
Cell Culture and Treatment:
-
Culture leukemia cell lines (e.g., MOLM13, MV-4-11) in appropriate media and conditions.
-
Treat cells with a predetermined concentration of this compound (e.g., 100 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq 6000).
-
-
Data Analysis:
-
Align sequenced reads to the human reference genome (e.g., hg38) using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels using tools like RSEM or featureCounts.
-
Perform differential gene expression analysis between this compound-treated and control samples using packages such as DESeq2 or edgeR in R.
-
Identify genes with a significant change in expression (e.g., |log2(fold change)| > 1 and adjusted p-value < 0.05).
-
Perform pathway and gene set enrichment analysis using tools like GSEA or DAVID to identify enriched biological pathways.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Objective: To identify the genomic regions where the Menin-KMT2A complex binds and to assess changes in this binding and associated histone marks upon this compound treatment.
Protocol:
-
Cell Culture and Crosslinking:
-
Culture and treat leukemia cells as described for RNA-seq.
-
Crosslink proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Shear the chromatin to an average fragment size of 200-500 bp using sonication (e.g., Bioruptor) or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-Menin, anti-MLL, anti-H3K79me2) overnight at 4°C with rotation.
-
Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Library Preparation:
-
Elute the protein-DNA complexes from the beads and reverse the crosslinks by incubating at 65°C.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare ChIP-seq libraries from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on an Illumina platform.
-
Align reads to the reference genome.
-
Perform peak calling using software like MACS2 to identify regions of enrichment.
-
Annotate peaks to nearby genes and perform motif analysis to identify enriched transcription factor binding motifs.
-
Compare peak profiles between this compound-treated and control samples to identify differential binding.
-
Cytometry by Time-of-Flight (CyTOF)
Objective: To perform high-dimensional single-cell analysis of protein expression changes in leukemia cells following this compound treatment.
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat leukemia cells as described previously.
-
-
Antibody Panel Design and Conjugation:
-
Design a panel of metal-conjugated antibodies targeting surface and intracellular proteins of interest (e.g., CD34, CD38, CD11b, p-STAT5, Bcl-2, cleaved caspase-3, and downstream targets of this compound).
-
-
Cell Staining:
-
Harvest and wash the cells.
-
Stain for surface markers with the antibody cocktail.
-
Fix and permeabilize the cells for intracellular staining.
-
Stain for intracellular markers with the corresponding antibody cocktail.
-
Label cells with a DNA intercalator (e.g., Iridium) for cell identification.
-
-
Data Acquisition:
-
Acquire data on a CyTOF mass cytometer.
-
-
Data Analysis:
-
Normalize the data and perform de-barcoding if applicable.
-
Use dimensionality reduction techniques like viSNE or UMAP to visualize the high-dimensional data.
-
Use clustering algorithms like FlowSOM or PhenoGraph to identify distinct cell populations.
-
Quantify the expression of markers in each population and compare between this compound-treated and control samples.
-
Conclusion
This compound represents a promising targeted therapy for specific subtypes of AML by disrupting the Menin-KMT2A interaction and downregulating a key leukemogenic transcriptional program. The experimental approaches detailed in this guide provide a robust framework for researchers and drug developers to further investigate the downstream effects of this compound and other menin inhibitors, ultimately contributing to the development of more effective treatments for leukemia.
References
- 1. PB1761: PRECLINICAL EVALUATION OF THE MENIN INHIBITOR ZIFTOMENIB IN PRIMARY AML SPECIMENS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting in pediatric acute myeloid leukemia with aberrant HOX/MEIS1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Zefamenib (Ziftomenib): An In-depth Technical Guide on Early Research into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zefamenib, also known as Ziftomenib (KO-539), is an investigational oral, potent, and selective small-molecule inhibitor of the menin-KMT2A (MLL) protein-protein interaction. Early research has focused on its potential as a targeted therapy for acute myeloid leukemia (AML), particularly in patients with nucleophosmin 1 (NPM1) mutations or KMT2A (MLL) rearrangements. This technical guide provides a comprehensive overview of the foundational pharmacokinetic and pharmacodynamic properties of this compound, summarizing key data from early preclinical and clinical studies.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both preclinical animal models and early-phase human clinical trials. These studies have aimed to understand its absorption, distribution, metabolism, and excretion (ADME) properties to establish a safe and effective dosing regimen.
Preclinical Pharmacokinetics
Limited quantitative pharmacokinetic data from preclinical studies in animal models are publicly available. However, studies in mice and dogs were conducted to assess the nonclinical safety profile of this compound. These species were considered appropriate for human risk assessment as in vitro metabolism studies indicated that the metabolism of this compound in their microsomes is qualitatively comparable to that in humans. Target organ effects were noted in the hepatobiliary system, kidney, lymphoid tissues, lung (mice only), and adrenal glands.
Clinical Pharmacokinetics
A Phase 1, open-label study in healthy male participants provided key insights into the clinical pharmacokinetics of this compound. The study involved a single oral dose of 400 mg of [14C]-labeled Ziftomenib to evaluate ADME, and a separate part to determine absolute bioavailability.
Table 1: Summary of Clinical Pharmacokinetic Parameters of Ziftomenib in Healthy Male Participants
| Parameter | Value | Citation |
| Tmax (median) | 3.5 hours | [1][2] |
| Elimination Half-life (t1/2) | 61.5 hours | [1][2] |
| Absolute Bioavailability | 12.9% | [1][2] |
| Metabolism | Primarily oxidation, N-demethylation, and N-dealkylation | [1][2] |
| Excretion | 89.7% in feces, 0.5% in urine (over 480 hours) | [1][2] |
Tmax: Time to maximum plasma concentration t1/2: Elimination half-life
These findings indicate that this compound is rapidly absorbed, has a long elimination half-life supporting once-daily dosing, and is primarily cleared through the feces with limited metabolism.[1][2] Nineteen metabolites were identified in plasma, all of which were considered minor, with the parent drug being the most abundant component.[1][2]
Experimental Protocols
Preclinical In Vitro Cell-Based Assays
Objective: To determine the anti-proliferative activity of this compound in AML cell lines.
Methodology:
-
Cell Lines: Various human AML cell lines with MLL rearrangements (e.g., MOLM13, MV4-11) or NPM1 mutations (e.g., OCI-AML3) were used.
-
Treatment: Cells were exposed to a range of concentrations of this compound for a specified duration (e.g., 7 days).
-
Assay: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Clinical Pharmacokinetic Study (Phase 1)
Objective: To characterize the absorption, metabolism, excretion, and absolute bioavailability of Ziftomenib in healthy subjects.
Methodology:
-
Study Design: A phase 1, open-label study in healthy male participants.
-
Part A (ADME): A single oral dose of 400 mg Ziftomenib containing 250 µCi of [14C]-Ziftomenib was administered to eight participants. Blood, urine, and feces were collected at various time points to measure total radioactivity and determine pharmacokinetic parameters.[1][2]
-
Part B (Bioavailability): Eight participants received a single oral dose of 400 mg Ziftomenib followed by an intravenous dose of < 100 µg containing 1 µCi of [14C]-Ziftomenib to determine absolute bioavailability.[1][2]
-
Sample Analysis: Plasma, urine, and fecal samples were analyzed for Ziftomenib and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and radiometric detection.
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its mechanism of action as a menin-KMT2A inhibitor. By disrupting this interaction, this compound alters gene expression, leading to the differentiation of leukemic blasts and subsequent anti-leukemic activity.
Mechanism of Action
This compound targets the protein-protein interaction between menin and KMT2A (also known as MLL). In certain types of AML, such as those with KMT2A rearrangements or NPM1 mutations, the menin-KMT2A complex is crucial for the transcription of key leukemogenic genes, including HOXA9 and MEIS1. These genes are critical for maintaining the undifferentiated state of leukemia cells. This compound binds to menin, preventing its interaction with KMT2A, which in turn leads to the downregulation of HOXA9 and MEIS1 expression. This disruption of the oncogenic signaling pathway induces the differentiation of myeloid blasts.
Preclinical Pharmacodynamics
In vitro studies have demonstrated the potent and selective activity of this compound against AML cell lines harboring MLL rearrangements or NPM1 mutations.
Table 2: In Vitro Activity of Ziftomenib in AML Cell Lines
| Cell Line | Genotype | IC50 (nM) | Citation |
| MOLM-13 | MLL-AF9 | <25 | |
| MV4-11 | MLL-AF4 | <25 | |
| OCI-AML3 | NPM1-mutant | <25 |
IC50: Half-maximal inhibitory concentration
These preclinical findings show that this compound effectively inhibits the proliferation of AML cells that are dependent on the menin-KMT2A interaction.
Clinical Pharmacodynamics
The primary pharmacodynamic effect observed in clinical trials is the induction of differentiation of leukemic blasts. This on-target effect can lead to a manageable adverse event known as differentiation syndrome.
-
Differentiation Syndrome: This is a known class effect of menin inhibitors and is characterized by a rapid proliferation and differentiation of myeloid cells. In the Phase 1b portion of the KOMET-001 trial, differentiation syndrome of any grade was observed in a subset of patients.
Conclusion
Early research on this compound (Ziftomenib) has established a promising foundation for its development as a targeted therapy for specific subtypes of AML. The pharmacokinetic profile supports a once-daily oral dosing regimen, and the pharmacodynamic data from both preclinical and clinical studies demonstrate its on-target activity through the inhibition of the menin-KMT2A interaction. This leads to the differentiation of leukemic cells and demonstrates the potential for clinical efficacy. Further research and ongoing clinical trials will continue to refine the understanding of this compound's therapeutic potential and its role in the treatment of AML.
References
Zefamenib's Impact on HOX and MEIS1 Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zefamenib is a potent and selective small molecule inhibitor of the menin-KMT2A (MLL) protein-protein interaction, a critical driver in certain acute leukemias. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its impact on the expression of key leukemogenic genes, HOX and MEIS1. The document details the underlying signaling pathways, presents available quantitative data on gene expression modulation, and provides comprehensive experimental protocols for researchers investigating the effects of this compound.
Introduction: The Menin-KMT2A Axis in Acute Leukemia
Acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) are hematological malignancies characterized by the clonal expansion of undifferentiated hematopoietic precursors. A significant subset of these leukemias, particularly those with rearrangements of the KMT2A gene (formerly MLL) or mutations in the NPM1 gene, are dependent on the interaction between the nuclear protein menin and the KMT2A protein.[1][2]
The KMT2A protein is a histone methyltransferase that plays a crucial role in regulating gene expression during normal hematopoiesis. In leukemias with KMT2A rearrangements, the N-terminus of KMT2A fuses with one of over 80 different partner proteins.[3] This fusion protein aberrantly recruits menin, which acts as a scaffold, to chromatin. The resulting menin-KMT2A fusion protein complex is essential for the upregulation of a specific transcriptional program that drives leukemogenesis.[1][4] Key downstream targets of this complex are the HOX (specifically HOXA cluster genes) and MEIS1 homeobox genes.[1][2][5]
Overexpression of HOXA genes and their cofactor MEIS1 is critical for the proliferation and survival of these leukemic cells by promoting a stem-cell-like state and blocking differentiation.[6][7][8] Therefore, disrupting the menin-KMT2A interaction presents a promising therapeutic strategy to downregulate this oncogenic program.
Mechanism of Action of this compound
This compound is an orally bioavailable menin inhibitor that binds to a pocket in the menin protein, directly preventing its interaction with KMT2A and KMT2A-fusion proteins.[9] This disruption has a profound impact on the transcriptional landscape of leukemic cells.
By displacing the KMT2A fusion protein complex from chromatin, this compound leads to the downregulation of the expression of critical downstream target genes, including HOXA9 and MEIS1.[10] This reduction in the expression of key leukemogenic drivers induces differentiation and apoptosis in susceptible leukemia cells, thereby inhibiting their proliferation.[11]
Signaling Pathway
The signaling pathway affected by this compound is central to the pathogenesis of KMT2A-rearranged and NPM1-mutated leukemias. The following diagram illustrates this pathway and the point of intervention for this compound.
Quantitative Impact on Gene Expression
This compound and other menin inhibitors have demonstrated a significant and selective impact on the expression of HOX and MEIS1 genes in preclinical models of acute leukemia. While specific dose-response data for this compound on gene expression is emerging, studies on mechanistically similar menin inhibitors like ziftomenib and SNDX-50469 provide valuable insights.
In Vitro Efficacy of Menin Inhibitors
The following table summarizes the in vitro anti-proliferative activity of the menin inhibitor ziftomenib in various leukemia cell lines. This anti-proliferative effect is a direct consequence of the downregulation of the HOX/MEIS1 transcriptional program.
| Cell Line | Genotype | IC50 (nM) for Proliferation Inhibition (7 days) | Reference |
| MOLM-13 | KMT2A-MLLT3 (MLL-AF9) | <25 | [12] |
| MV4-11 | KMT2A-AFF1 (MLL-AF4) | <25 | [12] |
| OCI-AML2 | KMT2A rearranged | <25 | [12] |
| OCI-AML3 | NPM1 mutant | <25 | [12] |
Modulation of Gene and Protein Expression
Treatment with menin inhibitors leads to a marked reduction in the mRNA and protein levels of key downstream targets. The table below compiles findings from studies on ziftomenib and SNDX-50469.
| Target Gene/Protein | Cell Line(s) | Treatment | Effect | Reference |
| MEIS1 mRNA | MOLM-13, MV4-11, OCI-AML3 | Ziftomenib | Downregulation | [9] |
| PBX3 mRNA | MOLM-13, MV4-11 | Ziftomenib | Downregulation | [9] |
| HOXA9 mRNA | MOLM-13 | SNDX-50469 | Downregulation | [13] |
| HOXA9 mRNA | OCI-AML3 | SNDX-50469 | No significant change | [13] |
| MEIS1 Protein | MOLM-13, OCI-AML3, PDX AML | Ziftomenib | Downregulation | [9] |
| HOXA9 Protein | MOLM-13, OCI-AML3 | Ziftomenib | No significant change | [9] |
| HOXA9 Protein | PDX MLL-rearranged AML | Ziftomenib | Downregulation | [9] |
| FLT3 Protein | MOLM-13, OCI-AML3 | Ziftomenib | Downregulation | [10] |
| CDK6 Protein | MOLM-13, OCI-AML3 | Ziftomenib | Downregulation | [9] |
| BCL2 Protein | MOLM-13, OCI-AML3 | Ziftomenib | Downregulation | [9] |
Note: PDX refers to Patient-Derived Xenograft models.
These data indicate that while MEIS1 expression is consistently downregulated by menin inhibitors, the effect on HOXA9 can be more variable, potentially depending on the specific genetic context of the leukemia.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on HOX and MEIS1 gene expression.
Cell Culture and this compound Treatment
-
Cell Lines: Use human leukemia cell lines with known KMT2A rearrangements (e.g., MOLM-13, MV4-11) or NPM1 mutations (e.g., OCI-AML3).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Store aliquots at -80°C.
-
Treatment: Seed cells at a density of 2 x 10^5 cells/mL. Add this compound (or DMSO as a vehicle control) to the desired final concentrations (e.g., a dose range from 1 nM to 10 µM).
-
Incubation: Incubate cells for the desired time points (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.
RNA Extraction and Quantitative RT-PCR (qRT-PCR)
This protocol is for quantifying the mRNA levels of HOX and MEIS1.
-
Cell Lysis and RNA Extraction: Harvest approximately 1-5 x 10^6 cells by centrifugation. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
qRT-PCR: Perform real-time PCR using a TaqMan Gene Expression Assay (Applied Biosystems) or SYBR Green chemistry.
-
Primers/Probes: Use validated primers and probes for human HOXA9, MEIS1, and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Reaction Setup: Prepare a reaction mix containing cDNA, primers/probes, and qPCR master mix.
-
Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension) on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
RNA Sequencing (RNA-seq)
RNA-seq provides a global view of the transcriptomic changes induced by this compound.
-
RNA Extraction: Extract high-quality total RNA as described in section 4.2.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., hg38).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the vehicle control.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic binding sites of the menin-KMT2A complex and to assess how this compound affects this binding at HOX and MEIS1 promoters.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for menin or a component of the KMT2A complex (e.g., KMT2A-N-terminus). Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis:
-
Alignment: Align the sequencing reads to the reference genome.
-
Peak Calling: Identify genomic regions with a significant enrichment of reads (peaks), which represent binding sites.
-
Analysis: Determine if peaks are located at the promoter regions of HOX and MEIS1 genes and compare the peak intensities between this compound-treated and control samples.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow to study the effects of this compound.
Conclusion and Future Directions
This compound represents a targeted therapeutic approach that effectively disrupts the menin-KMT2A interaction, a key dependency in specific subtypes of acute leukemia. Its mechanism of action, centered on the downregulation of the leukemogenic transcription factors HOX and MEIS1, leads to cell differentiation and apoptosis. The quantitative data, though still emerging for this compound itself, strongly supports this mechanism based on studies of analogous menin inhibitors.
Future research should focus on obtaining precise dose-response data for this compound's effects on HOX and MEIS1 expression and elucidating the nuanced responses of HOXA9 in different genetic contexts. Furthermore, exploring the potential for synergistic combinations with other anti-leukemic agents and understanding the mechanisms of potential resistance to this compound will be critical for its successful clinical development and application. The protocols and information provided in this guide offer a robust framework for researchers to contribute to this ongoing effort.
References
- 1. Therapeutic targeting in pediatric acute myeloid leukemia with aberrant HOX/MEIS1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting in pediatric acute myeloid leukemia with aberrant HOX/MEIS1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of epigenetic co-dependencies enhances anti-AML efficacy of Menin inhibitor in AML with MLL1-r or mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-regulation of homeobox genes MEIS1 and HOXA in MLL-rearranged acute leukemia impairs engraftment and reduces proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upregulation of Meis1 and HoxA9 in acute lymphocytic leukemias with the t(4 : 11) abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defining Roles for HOX and MEIS1 Genes in Induction of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of MEIS1 by Distal Enhancer Elements in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-regulation of homeobox genes MEIS1 and HOXA in MLL-rearranged acute leukemia impairs engraftment and reduces proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Paper: The Clinical Menin Inhibitor Ziftomenib and the Nuclear Export Inhibitor Selinexor Synergistically Inhibit the Growth of MLL-r AML [ash.confex.com]
- 11. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Small Amounts of Frozen Biobanked Cardiac Tissue | Springer Nature Experiments [experiments.springernature.com]
- 12. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Basis of Zefamenib's Interaction with Menin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zefamenib, also known by its development code KO-539, is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein. This interaction is a key driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly those harboring KMT2A (MLL1) gene rearrangements or nucleophosmin 1 (NPM1) mutations. By disrupting the menin-MLL complex, this compound aims to reverse the aberrant gene expression program that maintains the leukemic state, thereby offering a targeted therapeutic approach for these high-risk patient populations. This technical guide provides a detailed overview of the structural and molecular basis of this compound's interaction with menin, supported by quantitative data and experimental methodologies.
Mechanism of Action
Menin, a nuclear scaffold protein encoded by the MEN1 gene, does not possess enzymatic activity itself but acts as a critical cofactor in transcriptional regulation. In leukemias with MLL rearrangements, the N-terminal portion of MLL, which is retained in all MLL fusion proteins, binds directly to menin. This interaction is essential for tethering the MLL fusion protein to chromatin at specific gene loci, leading to the upregulation of key target genes such as HOXA9 and MEIS1.[1][2][3] These homeobox genes are crucial for maintaining hematopoietic stem and progenitor cell self-renewal, and their sustained aberrant expression blocks differentiation and promotes uncontrolled proliferation of leukemic blasts.
This compound exerts its therapeutic effect by competitively binding to a deep hydrophobic pocket on the surface of menin, which is the same site recognized by the N-terminus of MLL.[4] This direct competition effectively displaces MLL fusion proteins from menin, leading to the collapse of the oncogenic transcriptional complex on chromatin. The subsequent downregulation of HOXA9 and MEIS1 expression allows for the differentiation of leukemic cells and a reduction in their proliferative capacity.[3]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the signaling pathway driven by the menin-MLL interaction and the point of intervention for this compound.
Caption: this compound competitively inhibits the Menin-MLL interaction, disrupting the oncogenic signaling cascade.
Structural Basis of the this compound-Menin Interaction
The high-affinity and specific interaction between this compound and menin is best understood through the lens of X-ray crystallography. The co-crystal structure provides a detailed atomic map of the binding interface.
Co-crystal Structure Data
The crystal structure of human menin in complex with Ziftomenib (this compound) has been solved and is available in the Protein Data Bank (PDB).
| Parameter | Value |
| PDB ID | 8VA6 |
| Method | X-ray Diffraction |
| Resolution | 1.57 Å |
| R-Value Work | 0.158 |
| R-Value Free | 0.193 |
| Deposited | 2023-12-11 |
| Released | 2024-11-20 |
| Table 1: Crystallographic data for the menin-Zefamenib complex. |
Key Interacting Residues and Binding Mode
This compound nestles into a well-defined pocket on menin, mimicking the key interactions of the MLL peptide. While a detailed list of interacting residues requires analysis of the PDB file, the binding of similar high-affinity inhibitors involves a network of hydrophobic interactions and hydrogen bonds with residues lining this pocket. The high resolution of the 8VA6 structure allows for a precise mapping of these interactions, which is crucial for understanding the potency and selectivity of this compound and for guiding the design of next-generation menin inhibitors.
Quantitative Data on this compound-Menin Interaction
The binding affinity and functional inhibitory activity of this compound have been quantified through various biochemical and cell-based assays.
In Vitro Inhibitory Activity
This compound demonstrates potent anti-proliferative effects in leukemia cell lines harboring MLL rearrangements or NPM1 mutations.
| Assay Type | Cell Line | Genetic Background | IC₅₀ (nM) |
| Cell Proliferation | MV-4-11 | MLL-AF4 | 3.5 |
| Cell Proliferation | MOLM13 | MLL-AF9 | 12 |
| Cell Proliferation | OCI-AML3 | NPM1-mutant | 11 |
| Table 2: Potency of this compound in leukemia cell lines.[5] |
Biophysical Binding Parameters
Direct measurement of the binding affinity and thermodynamics provides a more nuanced understanding of the molecular interaction. (Note: Specific published SPR and ITC data for this compound were not available in the initial search results. The table below serves as a template for such data.)
| Technique | Parameter | Value |
| Surface Plasmon Resonance (SPR) | Kd (nM) | To be determined |
| kon (M⁻¹s⁻¹) | To be determined | |
| koff (s⁻¹) | To be determined | |
| Isothermal Titration Calorimetry (ITC) | Kd (nM) | To be determined |
| Stoichiometry (n) | To be determined | |
| ΔH (kcal/mol) | To be determined | |
| -TΔS (kcal/mol) | To be determined | |
| Table 3: Template for biophysical characterization of the this compound-menin interaction. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of the findings related to the this compound-menin interaction.
X-ray Crystallography of the Menin-Zefamenib Complex
The following is a generalized workflow for obtaining a co-crystal structure of a protein-ligand complex, as would have been applied for PDB entry 8VA6.
Caption: A step-by-step workflow for determining the co-crystal structure of menin and this compound.
Protocol Outline:
-
Protein Expression and Purification: Human menin is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.
-
Complex Formation: Purified menin is incubated with a molar excess of this compound to ensure saturation of the binding sites.
-
Crystallization: The menin-Zefamenib complex is subjected to high-throughput crystallization screening using techniques like sitting-drop or hanging-drop vapor diffusion to identify conditions that yield diffraction-quality crystals.
-
Data Collection and Processing: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded and processed to yield a dataset of structure factors.
-
Structure Solution and Refinement: The structure is solved using molecular replacement with a known menin structure as a search model. The electron density map is then used to build and refine the model of the complex, including the precise conformation and placement of this compound.
Fluorescence Polarization (FP) Competition Assay
This assay is commonly used to determine the potency of inhibitors in disrupting a protein-protein interaction.
Caption: Workflow for an FP-based competition assay to measure the inhibitory potency of this compound.
Protocol Outline:
-
Reagent Preparation: A fluorescently labeled peptide corresponding to the menin-binding region of MLL is synthesized. Serial dilutions of this compound are prepared.
-
Assay Reaction: A fixed concentration of menin and the fluorescent MLL peptide are incubated together in the wells of a microplate. This mixture yields a high fluorescence polarization signal due to the slow tumbling of the large protein-peptide complex.
-
Inhibitor Addition: The serial dilutions of this compound are added to the wells.
-
Measurement: As this compound displaces the fluorescent MLL peptide from menin, the smaller, unbound peptide tumbles more rapidly in solution, causing a decrease in the fluorescence polarization signal.
-
Data Analysis: The decrease in polarization is measured across the range of inhibitor concentrations, and the data are fitted to a dose-response curve to calculate the IC₅₀ value.
Conclusion
The development of this compound as a clinical candidate for high-risk leukemias is a testament to the power of structure-guided drug design. The detailed understanding of its binding mode within the MLL pocket of menin, as revealed by X-ray crystallography, provides a solid foundation for its mechanism of action. The potent inhibition of the menin-MLL interaction, quantified by biochemical and cell-based assays, translates into a targeted anti-leukemic effect. This technical guide summarizes the key structural and quantitative aspects of the this compound-menin interaction, offering a valuable resource for researchers working on menin inhibitors and the broader field of targeted cancer therapy.
References
- 1. rcsb.org [rcsb.org]
- 2. rsc.org [rsc.org]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vitro Studies Using Zefamenib in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro use of Zefamenib, a potent and selective inhibitor of the Menin-KMT2A interaction, for studying its effects on Acute Myeloid Leukemia (AML) cell lines.
Introduction
This compound is a small molecule inhibitor that targets the protein-protein interaction between Menin and KMT2A (also known as MLL).[1][2][3][4] This interaction is crucial for the leukemogenic activity of KMT2A fusion proteins and mutated NPM1, which drive the expression of oncogenes such as HOXA9 and MEIS1.[2][3][4][5] By disrupting this complex, this compound leads to the downregulation of these target genes, inducing differentiation and apoptosis in susceptible AML cells.[3][4] These protocols outline the necessary steps for cell culture, drug preparation, and various assays to characterize the in vitro activity of this compound.
Data Presentation
Table 1: this compound IC50 Values in AML Cell Lines
| Cell Line | Genotype | IC50 (nM) | Treatment Duration |
| MV-4-11 | KMT2A-AF4 | 3.5 | Not Specified |
| MOLM13 | KMT2A-AF9 | 12 | 7 days |
| OCI-AML3 | NPM1 mutant | 11 | Not Specified |
| OCI-AML2 | KMT2A-rearranged | <25 | 7 days |
Note: IC50 values can vary based on the assay conditions and duration of treatment.
Experimental Protocols
AML Cell Line Culture and Maintenance
This protocol describes the standard procedure for culturing suspension AML cell lines.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
L-Glutamine
-
HEPES buffer
-
T-75 culture flasks
-
96-well, 24-well, or 6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10-20% FBS, 1% Pen-Strep, 2 mM L-Glutamine, and 10 mM HEPES.
-
Thaw cryopreserved AML cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Maintain the cell culture in an incubator at 37°C with 5% CO2.
-
Monitor cell density and viability every 2-3 days using a hemocytometer and Trypan Blue staining.
-
Split the cultures when the cell density reaches 8-9 x 10^5 cells/mL to maintain exponential growth.
This compound Preparation and Application
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in complete growth medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Cell Viability (MTS) Assay
This colorimetric assay measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.
Materials:
-
AML cells in complete growth medium
-
This compound working solutions
-
96-well tissue culture plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1-5 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Add 100 µL of this compound working solutions at various concentrations to the designated wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C with 5% CO2, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
AML cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed AML cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells by transferring the suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins, such as Menin and downstream targets, following this compound treatment.
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Menin, anti-HOXA9, anti-MEIS1, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with this compound for the desired time. A study on MV-4-11 cells used 10 µM this compound for 2, 4, 6, 8, and 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: this compound's Mechanism of Action in AML.
Caption: Workflow for Cell Viability (MTS) Assay.
Caption: Workflow for Apoptosis (Annexin V/PI) Assay.
Caption: Workflow for Western Blot Analysis.
References
- 1. Targeting the menin–KMT2A complex in AML: Current status of emerging therapies [aml-hub.com]
- 2. Inhibition of the menin-KMT2A interaction in AML/ALL: The AUGMENT-101 and KOMET-001 trials [lymphoblastic-hub.com]
- 3. Ziftomenib: a menin inhibitor for R/R NPM1-mutated AML | VJHemOnc [vjhemonc.com]
- 4. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols: Establishing a Zefamenib-Resistant Acute Myeloid Leukemia (AML) Cell Line for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zefamenib, a potent and selective menin inhibitor, has shown significant promise in the treatment of acute myeloid leukemia (AML) harboring MLL (KMT2A) rearrangements or NPM1 mutations. As with many targeted therapies, the emergence of drug resistance is a critical challenge that can limit long-term efficacy. The development of in vitro models of this compound resistance is essential for understanding the underlying molecular mechanisms, identifying novel therapeutic strategies to overcome resistance, and discovering predictive biomarkers. This document provides detailed protocols for the establishment and characterization of a this compound-resistant AML cell line, offering a valuable tool for preclinical research and drug development.
Introduction to this compound and AML
Acute myeloid leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] Specific genetic subtypes, such as those with rearrangements of the mixed-lineage leukemia (MLL or KMT2A) gene and mutations in the nucleophosmin 1 (NPM1) gene, are associated with distinct molecular pathologies.[3][4][5][6] In these subtypes, the protein menin forms a complex with the MLL fusion protein or is implicated in the leukemogenic activity of mutant NPM1, leading to the aberrant expression of genes like HOXA9 and MEIS1, which drives leukemic cell proliferation and survival.[7][8]
This compound is an orally bioavailable small molecule inhibitor that disrupts the critical interaction between menin and the MLL protein.[9][10] By blocking this interaction, this compound aims to reverse the oncogenic gene expression program, induce differentiation, and promote apoptosis in susceptible AML cells.[11] Clinical trials have demonstrated the potential of this compound (also known as ziftomenib) in patients with relapsed or refractory NPM1-mutant or KMT2A-rearranged AML.[12][13][14]
Significance of a this compound-Resistant AML Cell Line
The development of drug resistance is a major obstacle in cancer therapy.[15] Establishing a this compound-resistant AML cell line serves several critical research purposes:
-
Elucidation of Resistance Mechanisms: Investigating the genetic and non-genetic alterations that confer resistance to this compound.
-
Development of Novel Therapeutic Strategies: Screening for new drugs or combination therapies that can overcome or bypass resistance mechanisms.
-
Identification of Predictive Biomarkers: Discovering markers that can identify patients at risk of developing resistance.
-
Preclinical Drug Evaluation: Testing the efficacy of next-generation menin inhibitors or other novel agents in a resistant setting.
Experimental Protocols
This section outlines the detailed methodology for generating and characterizing a this compound-resistant AML cell line.
Materials and Reagents
Table 1: Materials and Reagents
| Item | Supplier | Catalog Number |
| This compound | Selleckchem | S8723 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| DMSO | Sigma-Aldrich | D2650 |
| Trypan Blue Solution | Thermo Fisher | T10282 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| RNeasy Mini Kit | QIAGEN | 74104 |
| QIAamp DNA Mini Kit | QIAGEN | 51304 |
| Antibodies for Western Blot | Cell Signaling | Various |
| Annexin V-FITC Apoptosis Detection Kit | BD Biosciences | 556547 |
Cell Line Selection
The choice of the parental cell line is critical. Select a human AML cell line known to be sensitive to this compound, harboring either an MLL rearrangement or an NPM1 mutation.
Table 2: Recommended AML Cell Lines for this compound Resistance Studies
| Cell Line | Genetic Background | Reference |
| MOLM-13 | MLL-AF9 fusion | [16] |
| MV4-11 | MLL-AF4 fusion | |
| OCI-AML3 | NPM1 mutation (Type A) | [17] |
Determination of this compound IC50 in Parental Cells
Before inducing resistance, it is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound in the chosen parental cell line.
Protocol 1: IC50 Determination
-
Cell Seeding: Seed the parental AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Drug Preparation: Prepare a series of this compound dilutions in complete medium. A suggested concentration range is 0.1 nM to 1000 nM.
-
Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Viability Assay: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of this compound concentration and calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Generation of this compound-Resistant Cell Line
The most common method for generating drug-resistant cell lines is the stepwise dose-escalation method.[18][19] This involves continuous exposure of the cells to gradually increasing concentrations of the drug.
Protocol 2: Stepwise Dose-Escalation for Resistance Induction
-
Initial Exposure: Culture the parental AML cells in a flask with a starting concentration of this compound equal to the IC10-IC20 of the parental line (determined from the IC50 curve).
-
Monitoring and Maintenance: Monitor the cell viability and morphology regularly. Initially, a significant proportion of cells may die. Allow the surviving cells to recover and reach approximately 80% confluence.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current this compound concentration, increase the drug concentration by 1.5 to 2-fold.[20]
-
Repeat Cycles: Repeat the process of monitoring, recovery, and dose escalation. This process may take several months.
-
Cryopreservation: At each successful adaptation to a higher drug concentration, cryopreserve a batch of cells. This provides a backup and allows for characterization at different stages of resistance development.
-
Establishment of a Resistant Line: A cell line is generally considered resistant when it can proliferate in a this compound concentration that is at least 10-fold higher than the IC50 of the parental cell line.[20]
-
Stability of Resistance: To confirm the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-evaluate the IC50 for this compound. A stable resistant line should maintain its high IC50.
Diagram 1: Experimental Workflow for Generating a this compound-Resistant AML Cell Line
Caption: Workflow for establishing and characterizing a this compound-resistant AML cell line.
Characterization of the this compound-Resistant Phenotype
Once a resistant cell line is established, a thorough characterization is necessary to understand the changes that have occurred.
Table 3: Assays for Characterizing the this compound-Resistant Phenotype
| Assay | Purpose |
| Cell Viability Assay | Confirm the shift in IC50 and quantify the degree of resistance. |
| Proliferation Assay | Compare the growth rate of resistant and parental cells in the presence and absence of this compound. |
| Apoptosis Assay | Determine if the resistant cells have a reduced apoptotic response to this compound treatment. |
| Cell Cycle Analysis | Investigate if this compound treatment induces cell cycle arrest differently in resistant versus parental cells. |
| Western Blotting | Analyze the expression levels of proteins in the menin-MLL signaling pathway and apoptosis-related proteins (e.g., BCL-2, MCL-1). |
| Gene Expression Analysis | Use qRT-PCR or RNA-sequencing to identify changes in the expression of genes associated with the menin-MLL pathway (HOXA9, MEIS1), drug transporters, or other potential resistance mechanisms. |
| Sanger Sequencing | Sequence the MEN1 gene to identify potential on-target mutations in the drug-binding pocket. |
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 4: Example of IC50 Data Summary
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental MOLM-13 | 10 ± 1.5 | 1 |
| This compound-Resistant MOLM-13 | 150 ± 12.8 | 15 |
Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells
Table 5: Example of Apoptosis Data Summary (% Apoptotic Cells)
| Cell Line | Vehicle Control | This compound (100 nM) |
| Parental MOLM-13 | 5.2 ± 0.8 | 65.4 ± 4.1 |
| This compound-Resistant MOLM-13 | 6.1 ± 1.1 | 15.8 ± 2.3 |
Signaling Pathway Diagram
Understanding the targeted signaling pathway is crucial for interpreting resistance mechanisms.
Diagram 2: Simplified this compound Signaling Pathway in MLL-rearranged AML
Caption: this compound disrupts the Menin-MLL interaction, inhibiting leukemogenesis.
Troubleshooting
-
High cell death during initial drug exposure: Start with a lower concentration of this compound (e.g., IC5) or use a pulsed exposure method (intermittent drug treatment).
-
Slow development of resistance: Be patient, as this process can take a significant amount of time. Ensure the drug is stable in the culture medium and replenish it as needed.
-
Loss of resistant phenotype: Maintain a low concentration of this compound in the culture medium to apply continuous selective pressure.
Conclusion
The protocols outlined in this document provide a comprehensive guide for establishing and characterizing a this compound-resistant AML cell line. This in vitro model will be an invaluable resource for investigating the molecular basis of resistance to menin inhibitors and for the preclinical evaluation of novel therapeutic strategies to improve outcomes for patients with MLL-rearranged or NPM1-mutant AML.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 4. Molecular Cytogenetic Characterization of Drug‐resistant Leukemia Cell Lines by Comparative Genomic Hybridization and Fluorescence in situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Significance of functional assay of multidrug resistance for prediction of chemotherapy outcomes in acute leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Cancer Drug Resistance: Emerging Biomarkers and Promising Targets to Overcome Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted therapy in acute myeloid leukemia: Resistance and overcoming strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Establishment of Drug-Resistant Cell Lines of Acute Myeloid Leukemia and Correlation of Sirt1 and PGC-1α Expression Levels with Drug Resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Resistance to Targeted Therapies in AML | Annual Reviews [annualreviews.org]
- 11. Frontiers | Characteristics and molecular mechanism of drug-tolerant cells in cancer: a review [frontiersin.org]
- 12. Quality control of multidrug resistance assays in adult acute leukemia: correlation between assays for P-glycoprotein expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to targeted therapies in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characteristics and molecular mechanism of drug-tolerant cells in cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benefits of functional assays in personalized cancer medicine: more than just a proof-of-concept - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of Multi-Drug Resistance Functional Assay and Correlation of Multi-Drug Resistance Activity and Chemotherapeutic Outcomes in Patients with Acute Leukemia [bloodresearch.or.kr]
- 17. researchgate.net [researchgate.net]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Mission Bio Announces Single-Cell Targeted DNA + RNA Assay at ASH 2025, Closing the Mutation-to-Expression Gap in Cancer Research [businesswire.com]
- 20. High Throughput Fluorescence-Based In Vitro Experimental Platform for the Identification of Effective Therapies to Overcome Tumour Microenvironment-Mediated Drug Resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Zefamenib Administration in Mouse Xenograft Models
Introduction
Zefamenib (also known as Ziftomenib, KO-539, and BN-104) is a potent, orally bioavailable small-molecule inhibitor of the Menin-KMT2A (MLL) protein-protein interaction.[1][2] This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with rearrangements of the KMT2A gene (formerly MLL) or mutations in the NPM1 gene.[3][4] By disrupting this complex, this compound leads to the downregulation of leukemogenic gene expression, inducing differentiation and apoptosis in cancer cells.[5] Preclinical evaluation in mouse xenograft models is a crucial step in assessing the in vivo efficacy and pharmacodynamics of this compound. These notes provide detailed protocols and guidelines for its administration in such models.
Mechanism of Action
In KMT2A-rearranged (KMT2A-r) and NPM1-mutant (NPM1m) AML, the Menin protein acts as an essential cofactor, binding to KMT2A fusion proteins.[4][5] This Menin-KMT2A complex binds to chromatin and upregulates the transcription of key target genes, such as HOXA9 and MEIS1, which block hematopoietic differentiation and promote leukemic cell proliferation and survival.[5][6][7] this compound competitively binds to Menin, preventing its interaction with KMT2A, thereby reversing the aberrant gene expression program and restoring cellular differentiation.[2][5]
Caption: this compound inhibits the Menin-KMT2A interaction, reversing leukemogenic gene expression.
Experimental Protocols
Protocol 1: this compound Formulation for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice. The following formulation has been documented for in vivo studies.[1]
Materials:
-
This compound (BN-104) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final dosing solution, combine the components sequentially in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Example for 1 mL of working solution:
-
Add 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Vortex the final solution to ensure it is clear and fully dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
The final concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, assuming a standard dosing volume (e.g., 100 µL or 200 µL).
Protocol 2: General Workflow for a Disseminated AML Xenograft Model
This protocol outlines the key steps for establishing and utilizing a disseminated AML mouse xenograft model to test the efficacy of this compound. This is based on methodologies used for AML cell lines like MV-4-11.[3][8]
Procedure:
-
Cell Culture: Culture human AML cells with known KMT2A-r or NPM1m status (e.g., MV-4-11, MOLM13, OCI-AML3) under standard sterile conditions.
-
Animal Model: Use highly immunodeficient mice, such as NOD/SCID gamma (NSG), which are suitable for robust engraftment of human hematopoietic cells.[3][8]
-
Cell Implantation:
-
Harvest AML cells during their logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS.
-
Inject the cells (e.g., 1 x 10^6 to 5 x 10^6 cells per mouse) via the tail vein to establish a disseminated leukemia model.[3]
-
-
Engraftment Confirmation:
-
Treatment Initiation:
-
Once engraftment is confirmed, randomize mice into treatment cohorts (e.g., vehicle control, this compound).
-
Administer this compound or the vehicle control orally (PO) according to the predetermined dose and schedule (e.g., 50 mg/kg, once daily).[3]
-
-
Monitoring and Endpoints:
-
Monitor animal health and body weight regularly throughout the study.
-
Primary endpoints can include overall survival or assessment of leukemia burden in hematopoietic tissues (peripheral blood, bone marrow, spleen) at the end of the treatment period.[3]
-
Caption: Workflow for a disseminated AML xenograft efficacy study.
Data Presentation
Quantitative data from preclinical studies are summarized below for easy reference and comparison.
Table 1: Summary of this compound Administration Protocols in Mouse Xenograft Models
| Cell Line | Genotype | Mouse Strain | This compound Dose | Route | Frequency | Duration | Reference |
|---|---|---|---|---|---|---|---|
| MV-4-11 | KMT2A-r | NSG | 50 mg/kg | PO | Once Daily | 24 days (Day 12-35) | [3] |
| Not Specified | Not Specified | Not Specified | 0-60 mg/kg | PO | Twice a Day | 21 days |[1] |
Table 2: In Vitro Proliferative IC₅₀ Values of this compound in AML Cell Lines
| Cell Line | Genotype | IC₅₀ (nM) | Reference |
|---|---|---|---|
| MV-4-11 | KMT2A-r (AF4 fusion) | 3.5 | [1] |
| MOLM13 | KMT2A-r (AF9 fusion) | 12 | [1] |
| OCI-AML3 | NPM1-mutant | 11 |[1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin inhibitors in KMT2A-rearranged leukemia: Mechanistic insights, clinical trial progress, and potential of combination therapies [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. youtube.com [youtube.com]
- 7. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Ziftomenib with Venetoclax in AML Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Specific genetic subtypes, such as those with nucleophosmin 1 (NPM1) mutations or KMT2A (formerly MLL) gene rearrangements, are dependent on the interaction between the menin protein and the KMT2A/MLL complex for their survival and proliferation. Ziftomenib, a potent and selective small molecule inhibitor of the menin-KMT2A/MLL interaction, has shown significant anti-leukemic activity in preclinical models and early-phase clinical trials.
Venetoclax, a BCL-2 inhibitor, has transformed the treatment landscape for AML, particularly for older patients or those unfit for intensive chemotherapy. However, intrinsic and acquired resistance to venetoclax remains a clinical challenge. Preclinical studies have revealed a strong synergistic effect when combining ziftomenib with venetoclax in AML models with NPM1 mutations or KMT2A rearrangements. These findings provide a compelling rationale for the clinical investigation of this combination therapy.
These application notes provide a summary of the preclinical data, outline the proposed mechanism of synergy, and offer detailed protocols for key experiments to study the synergistic effects of ziftomenib and venetoclax in AML models.
Data Presentation
In Vitro Efficacy of Ziftomenib and Venetoclax Combination
The synergistic anti-leukemic activity of ziftomenib and venetoclax has been demonstrated in various AML cell lines and primary patient samples harboring NPM1 mutations or KMT2A rearrangements.[1][2][3]
Table 1: In Vitro Synergy of Ziftomenib and Venetoclax in AML Cell Lines
| Cell Line | Genotype | Ziftomenib IC50 (nM, 7 days) | Venetoclax IC50 (nM, 48 hours) | Combination Effect |
| MOLM13 | KMT2A-MLLT3 | ~10 | ~5 | Synergistic Growth Inhibition |
| MV4-11 | KMT2A-MLLT4 | ~15 | ~8 | Synergistic Growth Inhibition |
| OCI-AML2 | KMT2A-MLLT10 | ~20 | ~12 | Synergistic Growth Inhibition |
| OCI-AML3 | NPM1c | ~25 | >1000 (Resistant) | Synergistic Growth Inhibition |
Data compiled from preclinical studies.[2]
Table 2: Efficacy of Ziftomenib and Venetoclax in Primary NPM1-mutant AML Patient Samples
| Patient Sample | Genotype | Treatment | % Viable Human CD45+ Cells (Compared to DMSO) |
| Primary AML #1 | NPM1c | Ziftomenib (75 nM) | ~60% |
| Venetoclax (10 nM) | ~80% | ||
| Ziftomenib + Venetoclax | ~20% | ||
| Primary AML #2 | NPM1c | Ziftomenib (75 nM) | ~55% |
| Venetoclax (10 nM) | ~75% | ||
| Ziftomenib + Venetoclax | ~15% |
Data represents findings from ex vivo co-culture assays with primary AML blasts.[2]
In Vivo Efficacy in AML Xenograft Model
The combination of ziftomenib and venetoclax has demonstrated superior efficacy in a patient-derived xenograft (PDX) model of KMT2A-rearranged AML.[3][4]
Table 3: In Vivo Efficacy of Ziftomenib and Venetoclax in an MLL-AF9+FLT3-TKD AML PDX Model
| Treatment Group | Dosing | Outcome |
| Vehicle | - | Progressive disease |
| Ziftomenib | 75 mg/kg, PO, daily | Significant reduction in leukemia burden |
| Venetoclax | 30 mg/kg, PO, daily | Moderate reduction in leukemia burden |
| Ziftomenib + Venetoclax | 75 mg/kg + 30 mg/kg, PO, daily | Marked reduction in leukemia burden and significant improvement in median and overall survival |
Results from a study utilizing a luciferized patient-derived MLL-AF9+FLT3-TKD-expressing AML model in NSG mice.[3]
Mechanism of Synergy
The synergistic lethality of ziftomenib and venetoclax in NPM1-mutant and KMT2A-rearranged AML is primarily attributed to the downregulation of BCL-2 by ziftomenib, which in turn sensitizes the leukemic cells to the pro-apoptotic effects of venetoclax.[2][3][5][6]
Ziftomenib disrupts the critical interaction between menin and the KMT2A/MLL complex. This inhibition leads to the downregulation of a specific leukemogenic gene expression program, which includes key survival genes such as HOXA9, MEIS1, and their downstream target, BCL2.[2][3] The reduction in BCL-2 protein levels decreases the cell's anti-apoptotic capacity, a phenomenon referred to as "apoptotic priming".[2][4][5] This priming makes the AML cells highly susceptible to venetoclax, which directly inhibits the remaining BCL-2, leading to the activation of the intrinsic apoptosis pathway and subsequent cell death.
Experimental Protocols
In Vitro Cell Viability and Synergy Assessment
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of ziftomenib and venetoclax as single agents and to assess their synergistic effects in combination.
Materials:
-
AML cell lines (e.g., MOLM13, MV4-11, OCI-AML3)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Ziftomenib (dissolved in DMSO)
-
Venetoclax (dissolved in DMSO)
-
96-well flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
Luminometer
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Preparation:
-
For single-agent dose-response, prepare serial dilutions of ziftomenib and venetoclax in culture medium.
-
For combination studies, prepare a matrix of ziftomenib and venetoclax concentrations.
-
-
Treatment: Add the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 to 168 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells.
-
Calculate the IC50 values for each drug using a non-linear regression model.
-
For combination data, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assay by Annexin V Staining
This protocol is for quantifying apoptosis in AML cells following treatment with ziftomenib and venetoclax.
Materials:
-
AML cells
-
Ziftomenib and Venetoclax
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed AML cells in 6-well plates and treat with ziftomenib, venetoclax, the combination, or vehicle control for 48-72 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Western Blot for BCL-2 Family Proteins
This protocol details the detection of BCL-2 protein levels to investigate the mechanism of synergy.[7]
Materials:
-
Treated AML cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BCL-2, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-BCL-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
In Vivo Patient-Derived Xenograft (PDX) Model Study
This protocol provides a framework for evaluating the in vivo efficacy of the ziftomenib and venetoclax combination.[8][9][10]
Materials:
-
Primary AML patient cells
-
Immunocompromised mice (e.g., NSG mice)
-
Ziftomenib and Venetoclax formulations for oral gavage
-
Flow cytometry antibodies for human CD45 and mouse CD45
-
Bioluminescence imaging system (if using luciferized cells)
Procedure:
-
Engraftment: Inject primary AML cells intravenously or intrafemorally into NSG mice.
-
Monitoring: Monitor for engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells.
-
Randomization: Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment groups (Vehicle, Ziftomenib, Venetoclax, Combination).
-
Treatment: Administer the drugs daily via oral gavage for a defined period (e.g., 21-28 days).
-
Efficacy Assessment:
-
Monitor leukemia progression by measuring the percentage of human CD45+ cells in the blood.
-
If using luciferized cells, perform bioluminescence imaging to quantify tumor burden.
-
Monitor animal weight and overall health.
-
Follow a cohort of mice to determine the impact of treatment on overall survival.
-
-
Endpoint Analysis: At the end of the study, harvest bone marrow and spleen to assess leukemic infiltration.
Conclusion
The combination of ziftomenib and venetoclax represents a promising therapeutic strategy for AML with NPM1 mutations or KMT2A rearrangements. The preclinical data strongly support the synergistic anti-leukemic activity of this combination, driven by the ziftomenib-mediated downregulation of BCL-2 and subsequent sensitization to venetoclax. The protocols provided herein offer a comprehensive guide for researchers to further investigate and validate the efficacy and mechanism of this combination in relevant AML models. Ongoing clinical trials, such as the KOMET-007 study, will be crucial in translating these promising preclinical findings into improved outcomes for patients with these high-risk AML subtypes.[11][12]
References
- 1. kuraoncology.com [kuraoncology.com]
- 2. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with <i>MLL</i> rearrangement or <i>NPM1</i> mutation to venetoclax | Haematologica [haematologica.org]
- 5. kuraoncology.com [kuraoncology.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. Facebook [cancer.gov]
Application Notes and Protocols for Developing a High-Throughput Screening Assay for Zefamenib, a Menin-MLL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zefamenib is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL) proteins.[1] This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) characterized by MLL rearrangements or NPM1 mutations. By disrupting the Menin-MLL complex, this compound effectively downregulates the expression of downstream target genes such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in susceptible cancer cells.[2][3][4] High-throughput screening (HTS) assays are essential for the discovery and characterization of novel Menin-MLL inhibitors like this compound. This document provides detailed application notes and protocols for developing a robust HTS assay to identify and characterize inhibitors of the Menin-MLL interaction.
Principle of the Assay
The HTS assay described here is a proximity-based AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) designed to quantify the interaction between Menin and a peptide derived from MLL. The assay utilizes two types of beads: Donor beads and Acceptor beads. One of the interacting proteins (e.g., His-tagged Menin) is captured by an Acceptor bead, while the other interacting partner (e.g., a biotinylated MLL peptide) is captured by a Streptavidin-coated Donor bead. When the Menin and MLL peptide interact, the Donor and Acceptor beads are brought into close proximity (within 200 nm). Upon excitation of the Donor beads with a laser at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is directly proportional to the extent of the Menin-MLL interaction. Small molecule inhibitors, such as this compound, that disrupt this interaction will prevent the beads from coming into proximity, resulting in a decrease in the AlphaLISA signal.
Signaling Pathway
The Menin-MLL interaction is a key node in a signaling pathway that promotes leukemogenesis. Menin acts as a scaffold protein, tethering the MLL fusion protein to chromatin at specific gene loci, including the HOX gene clusters. This leads to the aberrant expression of genes like HOXA9 and its cofactor MEIS1, which are critical for maintaining the undifferentiated, proliferative state of leukemia cells. This compound blocks this interaction, leading to the eviction of the MLL fusion protein from chromatin, downregulation of HOXA9 and MEIS1 expression, and subsequent induction of differentiation and apoptosis.
Data Presentation
Table 1: In Vitro Activity of this compound in Leukemia Cell Lines
| Cell Line | MLL Status | IC50 (nM) | Reference |
| MV-4-11 | MLL-AF4 fusion | 3.5 | [1] |
| MOLM-13 | MLL-AF9 fusion | 12 | [1] |
| OCI-AML3 | NPM1 mutant | 11 | [1] |
Table 2: HTS Assay Performance Metrics for Menin-MLL Interaction Assays
| Assay Format | Z' Factor | Signal-to-Background (S/B) Ratio | Reference |
| Fluorescence Polarization | 0.81 | Not Reported | [5] |
| AlphaLISA | > 0.5 (Typical) | > 3 (Typical) | [6] |
| TR-FRET | > 0.5 (Typical) | > 2 (Typical) |
Experimental Protocols
AlphaLISA HTS Assay Workflow
Detailed Protocol: AlphaLISA Assay for Menin-MLL Interaction Inhibitors
This protocol is designed for a 384-well plate format and can be adapted for higher or lower throughput.
Materials:
-
Recombinant Proteins:
-
His-tagged human Menin protein
-
Biotinylated MLL peptide (containing the Menin-binding motif)
-
-
AlphaLISA Reagents (PerkinElmer):
-
Anti-His AlphaLISA Acceptor beads
-
Streptavidin Donor beads
-
AlphaLISA Buffer
-
-
Assay Plates: 384-well white opaque microplates
-
Test Compounds: this compound (as a positive control) and library compounds dissolved in DMSO.
-
Plate Reader: An Alpha-compatible plate reader (e.g., EnVision® Multilabel Plate Reader).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of His-Menin and biotinylated MLL peptide in AlphaLISA buffer. The optimal concentrations should be determined empirically by cross-titration, but a starting point of 10-30 nM for each is recommended.
-
Prepare serial dilutions of this compound and test compounds in DMSO. Further dilute in AlphaLISA buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a working solution of Anti-His AlphaLISA Acceptor beads and Streptavidin Donor beads in AlphaLISA buffer according to the manufacturer's instructions. Protect the Donor beads from light.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or this compound solution to the wells of a 384-well plate. For control wells, add 5 µL of AlphaLISA buffer with the corresponding DMSO concentration (negative control) or a known inhibitor (positive control).
-
Add 5 µL of the His-Menin protein solution to all wells.
-
Add 5 µL of the biotinylated MLL peptide solution to all wells.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes to allow for protein-protein interaction and inhibition.
-
Add 5 µL of the Anti-His AlphaLISA Acceptor beads solution to all wells.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Add 5 µL of the Streptavidin Donor beads solution to all wells.
-
Incubate the plate at room temperature for 30-60 minutes in the dark.
-
Read the plate on an Alpha-compatible plate reader, exciting at 680 nm and measuring emission at 615 nm.
-
-
Data Analysis:
-
The raw data (luminescence counts) are used to calculate the percentage of inhibition for each compound concentration.
-
Percent Inhibition (%) = [1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background)] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Assay quality is assessed by calculating the Z' factor from the control wells. A Z' factor between 0.5 and 1.0 indicates a robust and reliable assay.[6]
-
Z' = 1 - [3 * (SD_high_signal + SD_low_signal) / (Mean_high_signal - Mean_low_signal)]
-
Cell-Based Assay for this compound Activity
This protocol describes a cell viability assay to determine the effect of this compound on the proliferation of leukemia cells.
Materials:
-
Cell Lines: MLL-rearranged (e.g., MV-4-11, MOLM-13) or NPM1-mutant (e.g., OCI-AML3) leukemia cell lines.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
Assay Plates: 96-well white opaque, clear-bottom microplates.
-
This compound: Stock solution in DMSO.
Protocol:
-
Cell Seeding:
-
Culture the leukemia cells to a logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock.
-
Add 10 µL of the diluted this compound solutions to the respective wells. The final DMSO concentration should not exceed 0.1%. Include vehicle control wells (DMSO only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Zefamenib solubility and preparation for cell culture experiments
Zefamenib: Solubility and Preparation for In Vitro Studies
Introduction
This compound (also known as BN-104) is a potent and selective small molecule inhibitor of the Menin-MLL (KMT2A) protein-protein interaction.[1][2] This interaction is a critical driver of oncogenesis in specific subtypes of acute leukemia, particularly those with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c).[1][2][3] Menin acts as a scaffold protein, and its interaction with the N-terminus of MLL is essential for the recruitment of the MLL fusion protein complex to target genes, leading to aberrant gene expression, including the upregulation of HOX genes, which ultimately blocks hematopoietic differentiation.[4][5] this compound disrupts this key interaction, leading to the degradation of the Menin protein, reversal of the oncogenic gene expression program, and induction of differentiation in leukemic cells.[1][6] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments.
Data Presentation: this compound Properties
A summary of the physicochemical and solubility properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₅FN₈O₂ | [7] |
| Molecular Weight | 570.66 g/mol | [3][7] |
| Appearance | Solid Powder | [2] |
| Solubility in DMSO | 100 mg/mL (175.24 mM) (requires sonication) | [3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), which is a common solvent for solubilizing small molecules for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath sonicator
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-warming this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Calculating the Required Volumes: Determine the desired stock solution concentration and final volume. For example, to prepare 1 mL of a 10 mM this compound stock solution:
-
Mass of this compound = 10 mmol/L * 1 L/1000 mL * 1 mL * 570.66 g/mol = 0.0057066 g = 5.71 mg
-
-
Weighing this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO to the 5.71 mg of this compound.
-
Mixing and Sonication: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. To achieve complete solubilization, especially at higher concentrations, sonicate the solution in a water bath for 10-15 minutes, or until the solution is clear and free of visible particulates.[3] If precipitation occurs, gentle warming and sonication can aid dissolution.[1]
-
Sterilization (Optional but Recommended): If the stock solution will be used in sterile cell culture, it can be sterilized by passing it through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the high-concentration this compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing the Stock Solution: Remove one aliquot of the this compound stock solution from the -80°C or -20°C freezer and thaw it at room temperature.
-
Serial Dilutions (if necessary): For preparing a range of concentrations, it is often convenient to perform serial dilutions.
-
First, prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 (e.g., add 2 µL of 10 mM stock to 198 µL of culture medium).
-
From this intermediate dilution, further dilutions can be made to achieve the final desired concentrations for the experiment.
-
-
Preparing the Final Working Solution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium that will be added to the cells.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (cells treated with the same concentration of DMSO without this compound) is included in all experiments.
-
-
Application to Cells: Mix the final working solution gently by pipetting or inverting the tube, and then add the desired volume to the cell culture plates.
-
Incubation: Incubate the cells with this compound for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Mandatory Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BN-104 (this compound, BNM-1192)| menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GSRS [precision.fda.gov]
Application Notes and Protocols for Assessing Zefamenib-Induced Cell Differentiation by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zefamenib is a potent and selective small-molecule inhibitor of the menin-KMT2A (MLL) interaction, a critical dependency for the survival and proliferation of acute myeloid leukemia (AML) cells with KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations.[1][2][3] By disrupting this protein-protein interaction, this compound effectively suppresses the expression of downstream oncogenic targets, such as HOXA9 and MEIS1, thereby releasing the block on differentiation and inducing leukemic blasts to mature into more normal myeloid cells.[4][5][6][7][8] This application note provides detailed protocols for utilizing flow cytometry to assess the differentiation of AML cells in response to this compound treatment.
Flow cytometry is a powerful technique for characterizing heterogeneous cell populations based on the expression of cell surface and intracellular markers.[9][10] In the context of this compound's mechanism of action, it is an invaluable tool for quantifying the upregulation of myeloid differentiation markers and the downregulation of immature blast markers, providing robust, quantitative evidence of the compound's therapeutic effect.
Mechanism of Action: this compound-Induced Differentiation
This compound targets the interaction between menin and the KMT2A (MLL) protein, which is essential for the leukemogenic activity of KMT2A fusion proteins or in the context of NPM1 mutations.[2][3] This interaction is crucial for maintaining the expression of key genes that block hematopoietic differentiation and promote cell proliferation.[2][5] By inhibiting this interaction, this compound leads to a decrease in the expression of genes like HOXA9 and MEIS1, which in turn allows the leukemic cells to overcome the differentiation arrest and mature along the myeloid lineage.[4][7][11] This induced differentiation is a key therapeutic outcome of this compound treatment.
Experimental Workflow
The general workflow for assessing this compound-induced cell differentiation involves treating an appropriate AML cell line with the compound, followed by staining with fluorescently-labeled antibodies against key cell surface markers, and subsequent analysis using a flow cytometer.
Protocols
Protocol 1: In Vitro Treatment of AML Cells with this compound
This protocol describes the treatment of suspension AML cell lines, such as MOLM-13 or MV4-11, with this compound.
Materials:
-
KMT2A-rearranged or NPM1-mutant AML cell line (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the AML cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate with a final volume of 2 mL per well.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM).
-
Add the this compound dilutions to the respective wells.
-
For the vehicle control, add an equivalent volume of DMSO to a separate well.
-
Incubate the cells for the desired time points (e.g., 48, 72, 96 hours).
-
Proceed to Protocol 2 for flow cytometry analysis.
Protocol 2: Flow Cytometry Staining for Myeloid Differentiation Markers
This protocol details the staining procedure for assessing the expression of cell surface markers associated with myeloid differentiation.
Materials:
-
This compound-treated and vehicle-treated cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies (see Table 1)
-
Fc block (e.g., Human TruStain FcX™)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Flow cytometry tubes
-
Centrifuge
Antibody Panel: A suggested antibody panel is provided in Table 1. Antibody concentrations should be titrated for optimal performance.
Table 1: Suggested Antibody Panel for Myeloid Differentiation
| Marker | Fluorochrome | Purpose | Expected Change with this compound |
|---|---|---|---|
| CD34 | PE-Cy7 | Immature blast marker | Decrease |
| CD117 | APC | Immature blast marker | Decrease |
| CD11b | FITC | Myeloid differentiation marker | Increase[12][13][14] |
| CD14 | PE | Monocytic differentiation marker | Increase[12] |
| CD45 | V500 | Leukocyte common antigen (for gating) | Stable |
| Viability Dye | e.g., 7-AAD | Exclude dead cells | Variable |
Staining Procedure:
-
Harvest approximately 0.5-1 x 10⁶ cells per sample by transferring the cell suspension to a flow cytometry tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the wash step (steps 2-3).
-
Resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes on ice.
-
Add the pre-titrated fluorescently-conjugated antibodies to the cell suspension.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of FACS buffer.
-
If using a non-fixable viability dye like 7-AAD, add it 5-10 minutes before data acquisition.
-
Acquire the samples on a flow cytometer as soon as possible.
Data Analysis and Expected Results
Gating Strategy
A sequential gating strategy should be employed to identify the cell populations of interest.[15][16][17][18]
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the main cell population to exclude debris.
-
Singlet Gating: Use FSC-A vs. FSC-H to exclude doublets.
-
Viability Gate: Use the viability dye to exclude dead cells.
-
CD45 vs. SSC: Gate on the CD45-positive leukocyte population.
-
Analyze Marker Expression: Within the live, single, CD45+ population, analyze the expression of differentiation markers (CD11b and CD14) and immature markers (CD34 and CD117).
Expected Quantitative Data
The treatment of susceptible AML cells with this compound is expected to induce a phenotypic shift from an immature blast profile to a more mature myeloid phenotype. The anticipated changes in marker expression are summarized in Table 2.
Table 2: Expected Changes in Marker Expression Following this compound Treatment
| Treatment Group | % CD34+/CD117+ Cells (Immature) | % CD11b+ Cells (Myeloid Differentiation) | % CD14+ Cells (Monocytic Differentiation) |
|---|---|---|---|
| Vehicle Control (DMSO) | High | Low | Low |
| This compound (Low Conc.) | Moderately Decreased | Moderately Increased | Moderately Increased |
| this compound (High Conc.) | Significantly Decreased | Significantly Increased | Significantly Increased |
Summary
The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize flow cytometry in assessing the pro-differentiating effects of this compound on AML cells. By quantifying the changes in key cell surface markers, these methods provide robust and reproducible data to support preclinical studies and drug development efforts for this novel class of menin inhibitors.
References
- 1. Ziftomenib: mechanism of action and promising results in patients with KMT2Ar or NPM1m AML | VJHemOnc [vjhemonc.com]
- 2. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Acute Myeloid Leukemia: Diagnosis and Evaluation by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with <i>MLL</i> rearrangement or <i>NPM1</i> mutation to venetoclax | Haematologica [haematologica.org]
- 13. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Flow cytometry CD45 gating for immunophenotyping of acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 17. Item - Gating strategy for flow cytometry of AML samples. - Public Library of Science - Figshare [plos.figshare.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Zefamenib resistance in long-term cell culture
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the development of resistance to Zefamenib in long-term cell culture models of acute leukemia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, selective, small-molecule inhibitor of the protein-protein interaction between menin and KMT2A (also known as MLL1). In certain types of acute leukemia, such as those with KMT2A gene rearrangements or NPM1 mutations, the KMT2A fusion protein complex is crucial for driving the expression of oncogenic genes like MEIS1 and HOXA9. This compound binds to menin, disrupting the menin-KMT2A interaction, which leads to the downregulation of these target genes, cell differentiation, and apoptosis.
Q2: How do I know if my cell line is developing resistance to this compound?
The primary indicator of resistance is a decreased sensitivity to the drug over time. This typically manifests as:
-
Increased IC50 Value: A significant rightward shift in the dose-response curve, indicating that a higher concentration of this compound is required to inhibit cell growth by 50%.
-
Cellular Regrowth: After an initial period of growth inhibition or cell death, the cell population begins to proliferate again despite the continued presence of this compound at a previously effective concentration.
-
Morphological Changes: Resistant cells may exhibit altered morphology compared to their sensitive counterparts.
-
Reduced Apoptosis: A decrease in markers of apoptosis (e.g., cleaved caspase-3) at a given this compound concentration compared to the initial response.
Q3: What are the known mechanisms of resistance to this compound and other menin inhibitors?
Resistance to menin inhibitors like this compound is an emerging area of study, with mechanisms broadly falling into two categories:
-
On-Target Resistance: These are alterations that directly affect the drug's target. The most common is the acquisition of mutations in the MEN1 gene, which encodes the menin protein. These mutations can occur in the this compound binding pocket, preventing the drug from effectively binding to menin and disrupting the menin-KMT2A interaction.
-
Bypass Signaling (Off-Target Resistance): Cells can activate alternative signaling pathways to survive and proliferate independently of the KMT2A-menin axis. This can involve the upregulation of anti-apoptotic proteins (like BCL2) or the activation of parallel oncogenic pathways (such as those involving FLT3, SYK, or other receptor tyrosine kinases).
Troubleshooting Guide: Investigating this compound Resistance
This section addresses specific issues you may encounter during your experiments.
Issue 1: Confirmed Increase in IC50 Value
Your long-term cell cultures now require a significantly higher concentration of this compound for growth inhibition.
Step 1: Quantify the Resistance
First, precisely quantify the change in sensitivity. A 5- to 10-fold (or higher) increase in the IC50 value is a strong indicator of acquired resistance.
Table 1: Example IC50 Shift in this compound-Resistant Cells
| Cell Line | Condition | This compound IC50 (nM) | Fold Change |
|---|---|---|---|
| MV4-11 | Parental (Sensitive) | 15.8 | - |
| MV4-11-ZR | this compound-Resistant | 215.4 | 13.6x |
Data is illustrative and based on typical findings in the field.
Step 2: Investigate the Mechanism
The logical workflow is to first check for on-target mutations before investigating more complex bypass pathways.
Troubleshooting inconsistent results in Zefamenib efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zefamenib. Our aim is to help you achieve consistent and reliable results in your efficacy studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may lead to inconsistent results in this compound efficacy studies.
Q1: Why am I seeing significant variability in my in vitro cell viability (e.g., MTT, XTT) assay results?
A1: Inconsistent IC50 values and variable cell killing effects can stem from several factors:
-
Cell Line Integrity:
-
Misidentification or Cross-Contamination: It is estimated that 15-20% of cell lines used in research are misidentified or contaminated with another cell line.[1] This can drastically alter the expected response to this compound. Solution: Regularly authenticate your cell lines using Short Tandem Repeat (STR) analysis.[2][3]
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism, proliferation rates, and drug sensitivity, leading to unreliable data.[4][5][6] These contaminants are not visible by standard microscopy. Solution: Routinely test your cell cultures for mycoplasma using PCR-based or fluorescence-based methods.[2][6]
-
-
Experimental Conditions:
-
Cell Seeding Density: The initial number of cells plated can influence the drug's apparent efficacy. Solution: Optimize and maintain a consistent cell seeding density for each cell line across all experiments.
-
Assay Incubation Time: The duration of drug exposure can significantly impact the outcome of viability assays.[7][8] Solution: Standardize the incubation time for this compound treatment and for the viability reagent itself (e.g., MTT, XTT).
-
Reagent Stability and Storage: Improper storage of this compound can lead to degradation and loss of potency.[9] Solution: Store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[9] Avoid repeated freeze-thaw cycles.
-
Q2: My Western blot results for Menin protein levels are inconsistent after this compound treatment. What could be the cause?
A2: this compound is known to induce the degradation of the Menin protein.[9] If you are observing inconsistent changes in Menin levels, consider the following:
-
Suboptimal Lysis Buffer: Incomplete cell lysis will result in inaccurate protein quantification. Solution: Use a robust lysis buffer containing protease and phosphatase inhibitors to ensure complete protein extraction and prevent degradation.
-
Antibody Performance: The primary antibody against Menin may not be optimal. Solution: Validate your Menin antibody to ensure it is specific and provides a strong signal. Use a recommended antibody concentration and consider testing different antibodies if issues persist.
-
Loading Controls: Inaccurate loading controls will lead to misinterpretation of the results. Solution: Use a reliable housekeeping protein (e.g., GAPDH, β-actin) for normalization and ensure equal protein loading across all lanes.
-
Timing of Analysis: The degradation of Menin is a time-dependent process. Solution: Perform a time-course experiment (e.g., 2, 4, 6, 8, 24 hours) to determine the optimal time point for observing Menin degradation in your specific cell line.[9]
Q3: I am not observing the expected tumor growth inhibition in my in vivo xenograft studies. What should I troubleshoot?
A3: Inconsistent in vivo efficacy can be due to several factors related to the animal model and experimental procedures:
-
Tumor Engraftment and Growth: Poor tumor take-rate or slow growth can mask the effects of this compound. Solution: Co-injecting tumor cells with a basement membrane extract like Cultrex BME can improve tumor engraftment and growth.[10] Ensure you are using an appropriate mouse strain (e.g., NSG mice for patient-derived xenografts) and a sufficient number of viable cells for injection.[11][12]
-
Drug Formulation and Administration: Improper formulation or administration of this compound can affect its bioavailability. Solution: Prepare the this compound formulation fresh for each administration. For oral gavage, ensure the drug is properly suspended and the correct dose is administered based on the animal's weight.
-
Dosing Schedule and Duration: An inadequate dosing regimen may not be sufficient to induce a therapeutic response. Solution: A common dosing schedule for this compound in mouse models is twice daily oral administration for 21 days.[9] The optimal dose may need to be determined empirically for your specific model.
-
Monitoring and Endpoints: Inconsistent monitoring can lead to variability in the data. Solution: Measure tumor volume at regular, consistent intervals. Monitor for other signs of efficacy, such as changes in biomarkers in the tumor tissue.
Q4: My cells are developing resistance to this compound over time. What is the likely mechanism?
A4: Acquired resistance to menin inhibitors, including this compound, is a known phenomenon. The primary mechanism of resistance is the acquisition of mutations in the MEN1 gene, which encodes the Menin protein.[13][14] These mutations can prevent this compound from binding to Menin, thereby abrogating its therapeutic effect.[13][14] Non-genetic resistance mechanisms involving adaptive changes in the cellular transcriptome and epigenome have also been described.[15][16]
Solution:
-
Sequence the MEN1 gene in resistant cell populations to identify potential resistance mutations.
-
Consider combination therapies. Preclinical studies have shown that combining this compound with other targeted agents, such as BCL2 inhibitors (e.g., Venetoclax) or FLT3 inhibitors, may overcome or prevent resistance.[11][17]
Data Presentation
In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Genetic Background | IC50 (nM) |
| MV-4-11 | KMT2A (MLL)-AF4 fusion | 3.5[9] |
| MOLM13 | KMT2A (MLL)-AF9 fusion | 12[9] |
| OCI-AML3 | NPM1 mutant | 11[9] |
| THP-1 | KMT2A (MLL)-MLLT3 fusion | IC50 values for this compound are not explicitly stated in the provided results, but the cell line is used in studies of menin inhibitors. |
| Kasumi-1 | AML1-ETO fusion | IC50 values for this compound are not explicitly stated in the provided results. This cell line is a model for t(8;21) AML.[10] |
| NOMO-1 | KMT2A (MLL)-AF9 fusion | IC50 values for this compound are not explicitly stated in the provided results, but the cell line is used in studies of menin inhibitors. |
Clinical Trial Data for Ziftomenib (KOMET-001 Study) in Relapsed/Refractory AML
| Patient Population | Response Metric | Result |
| NPM1-mutant AML | Complete Response (CR) Rate | 23%[18] |
| NPM1-mutant AML | Overall Response Rate (ORR) | 33%[18] |
| NPM1-mutant AML | Median Overall Survival (OS) | 6.6 months[18] |
| NPM1-mutant AML (at 600 mg dose) | Complete Response (CR) Rate | 30-35%[19][20] |
| NPM1-mutant AML | Median Duration of Response (DoR) | 8.2 months[19] |
Experimental Protocols
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Plate leukemia cells in a 96-well plate at a pre-determined optimal density (e.g., 0.5-1.0 x 10^5 cells/ml for suspension cells) in a final volume of 100 µL of complete culture medium.[21]
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[22] Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[23]
-
XTT: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 4-18 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570-590 nm for MTT, 450-500 nm for XTT) using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot for Menin Protein
-
Cell Lysis: After treating cells with this compound for the desired time, harvest the cells and lyse them in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Menin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[9]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
In Vivo AML Xenograft Model
-
Cell Preparation: Resuspend the desired AML cells (e.g., MV-4-11) in a mixture of sterile PBS and a basement membrane extract (e.g., Cultrex BME) on ice.
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Cell Implantation: Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week.
-
Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 0-60 mg/kg, orally, twice daily) or vehicle control for the duration of the study (e.g., 21 days).[9]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action in KMT2A-rearranged leukemia.
General Experimental Workflow for In Vitro this compound Efficacy
Caption: A typical workflow for assessing this compound's in vitro efficacy.
Troubleshooting Flowchart for Inconsistent this compound Results
Caption: A flowchart to guide troubleshooting of inconsistent experimental results.
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuraoncology.com [kuraoncology.com]
- 6. Graphviz [graphviz.org]
- 7. Graphviz: An Open Source Graph Visualization Software | by Michael Zhao | Medium [michael2012z.medium.com]
- 8. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kasumi-1 Cells [cytion.com]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. targetedonc.com [targetedonc.com]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. Kura Oncology Presents Updated Clinical Data from KOMET-001 Trial of Menin Inhibitor Ziftomenib at ASH Annual Meeting | Blood Cancer United [bloodcancerunited.org]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchhub.com [researchhub.com]
- 23. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
Optimizing Zefamenib Concentration for Maximum Therapeutic Window: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Zefamenib (Ziftomenib), a potent and selective inhibitor of the Menin-KMT2A interaction. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you determine the optimal concentration of this compound for your in vitro studies, thereby maximizing its therapeutic window.
Frequently Asked Questions (FAQs)
Here we address common issues and questions that may arise during your experiments with this compound.
| Question | Answer |
| Why am I seeing high variability in my IC50 values for this compound across experiments? | Inconsistent IC50 values can stem from several factors. Ensure your cell seeding density is consistent and that cells are in the logarithmic growth phase during treatment. Verify the calibration of your pipettes and prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Also, be mindful of the incubation time; subtle variations can impact results. Using a multichannel pipette for compound addition can help minimize timing differences between wells. |
| My AML cell line, which is reported to be sensitive, is showing resistance to this compound. What could be the cause? | Resistance to Menin inhibitors like this compound can develop through acquired mutations in the MEN1 gene, which can interfere with drug binding.[1] We recommend sequencing the MEN1 gene in your resistant cell population to check for such mutations. Additionally, prolonged culture or other stressors can sometimes lead to the selection of resistant clones. |
| I'm observing significant cell death even at low nanomolar concentrations. Is this expected? | This compound is a potent inhibitor, and low nanomolar efficacy is expected in sensitive cell lines (those with KMT2A rearrangements or NPM1 mutations).[2] However, if you are seeing excessive cytotoxicity in cell lines that should be less sensitive, or in your control cell lines, consider the following: ensure your this compound stock concentration is accurate, check for any solvent-related toxicity (the final DMSO concentration should typically be ≤0.1%), and verify the health of your cell lines. |
| How can I assess whether this compound is inducing differentiation in my cell lines? | A common method is to measure the expression of myeloid differentiation markers, such as CD11b, using flow cytometry.[3] An increase in the percentage of CD11b-positive cells after treatment with this compound indicates that the cells are undergoing myeloid differentiation. You can find a detailed protocol for this in the Experimental Protocols section. |
| What is differentiation syndrome and how can I monitor for it in vitro? | Differentiation syndrome is a clinically observed toxicity associated with therapies that induce differentiation of leukemic blasts.[4] It's characterized by a systemic inflammatory response. While fully replicating this systemic syndrome in vitro is challenging, you can monitor for early signs of an inflammatory response by measuring the secretion of cytokines (e.g., IL-6, IL-8, TNF-α) from your cell cultures using ELISA or other immunoassays. A significant increase in these cytokines upon this compound treatment could be an early indicator of a differentiation-like response. |
Data Presentation: In Vitro Activity of this compound
The following tables summarize the in vitro efficacy of this compound in various acute myeloid leukemia (AML) cell lines.
Table 1: this compound IC50 Values in AML Cell Lines
| Cell Line | Genotype | IC50 (nM) | Reference |
| MOLM13 | MLL-AF9 | <25 | [2] |
| MV4-11 | MLL-AF4 | <25 | [2] |
| OCI-AML2 | MLL-r | <25 | [2] |
| OCI-AML3 | NPM1c+ | <25 | [2] |
| HL60 | NPM1wt, MLLwt | >2500 | [2] |
| NB4 | NPM1wt, MLLwt | >2500 | [2] |
IC50 values were determined after 7 days of treatment.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: Cell Viability (MTS Assay)
This protocol is for determining the effect of this compound on the viability of suspension AML cells.
Materials:
-
AML cell lines (e.g., MOLM13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black plates
-
MTS reagent kit
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Prepare a cell suspension at a density of 2 x 10^5 cells/mL in complete culture medium. Add 100 µL of the cell suspension to each well of a 96-well plate (20,000 cells/well).
-
Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤0.1%).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment (Annexin V Staining)
This protocol describes how to quantify this compound-induced apoptosis using flow cytometry.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the desired concentrations of this compound (and a vehicle control) for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]
Protocol 3: Myeloid Differentiation Assessment (CD11b Staining)
This protocol details the measurement of the myeloid differentiation marker CD11b.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
PE-conjugated anti-human CD11b antibody
-
Flow Cytometry Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for 72-96 hours.
-
Cell Harvesting and Washing: Harvest approximately 1 x 10^6 cells per sample and wash with 2 mL of Flow Cytometry Staining Buffer.
-
Staining: Resuspend the cell pellet in 100 µL of Staining Buffer and add 5 µL of the PE-conjugated anti-human CD11b antibody.
-
Incubation: Incubate for 30-60 minutes at 2-8°C in the dark.
-
Washing: Wash the cells once with 2 mL of Staining Buffer.
-
Resuspension: Resuspend the stained cell pellet in 0.5 mL of Staining Buffer.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of CD11b-positive cells.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and experimental optimization.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Menin Inhibition | Decera Clinical Education [deceraclinical.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Identifying potential off-target effects of Zefamenib in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for identifying potential off-target effects of Zefamenib in vitro. This compound is an orally active, selective inhibitor that blocks the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, leading to the degradation of the Menin protein.[1] It has shown anti-tumor activity in models of acute myeloid leukemia.[1] While designed for a specific interaction, thorough characterization of its selectivity is crucial for preclinical safety assessment.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between Menin and MLL (KMT2A).[1][4][5] This interaction is critical for the leukemogenic activity of MLL fusion proteins and certain mutated proteins like NPM1c.[6] By blocking this interaction, this compound is designed to induce differentiation and inhibit proliferation in susceptible leukemia cells.[7]
Q2: Why is it important to screen for off-target effects, even for a protein-protein interaction inhibitor?
A2: Identifying off-target interactions is a critical step in early drug discovery to mitigate the risk of adverse effects.[2] Small molecules can bind to unintended proteins, leading to unexpected biological responses or toxicity.[3] For example, some targeted agents have been found to have potent off-target effects on kinases or other protein families, which could have clinical relevance.[8] A comprehensive off-target profile helps build a robust safety profile and aids in the interpretation of preclinical and clinical data.
Q3: this compound's primary target is not a kinase. Should I still perform kinase profiling?
A3: Yes. It is highly recommended. The structures of small molecules can sometimes fit into the ATP-binding pocket of various kinases, which is a common source of off-target activity.[9] Kinase profiling across a broad panel is a standard approach to assess the selectivity of any new chemical entity, regardless of its primary target class.[10] Discovering and understanding any kinase inhibition can help explain potential phenotypic effects observed in cellular assays.
Experimental Guide 1: Kinase Selectivity Profiling
Kinase profiling assays are used to determine the activity of a compound against a large panel of protein kinases, providing a broad view of its selectivity.[11] This is typically performed as a fee-for-service by specialized vendors.[12][13][14]
Experimental Protocol: Radiometric Kinase Assay (e.g., KinaseProfiler™)
This protocol outlines a typical workflow for a radiometric-based biochemical kinase assay, a gold standard for its sensitivity and universal applicability.[15]
-
Compound Preparation: this compound is solubilized in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Serial dilutions are then prepared.
-
Assay Reaction: The kinase, a specific peptide or protein substrate, and radiolabeled ATP ([-33P]ATP) are combined in a reaction buffer.
-
Initiation: The reaction is initiated by adding this compound at a final test concentration (e.g., 1 µM or in a dose-response format). A DMSO vehicle control is run in parallel.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 40-120 minutes) to allow for substrate phosphorylation.
-
Termination & Capture: The reaction is stopped, and the phosphorylated substrate is captured onto a filter membrane.
-
Washing: Unreacted [γ-33P]ATP is washed away.
-
Detection: The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity is calculated relative to the DMSO control.
Data Presentation
Quantitative results from a single-point screen are typically presented in a table format.
| Kinase Target | This compound (1 µM) % Inhibition |
| CDK2/cyclin A | 85.2 |
| DYRK1A | 75.6 |
| PIM1 | 51.0 |
| ABL1 | 12.5 |
| SRC | 8.9 |
| ... (400+ other kinases) | <10% |
Note: Data are hypothetical and for illustrative purposes only.
Troubleshooting Kinase Profiling
-
Q: My compound shows significant inhibition of several kinases. What are the next steps?
-
A: First, confirm the hits by determining the IC50 value for each kinase in a dose-response experiment.[16] If the potency is high (i.e., in a similar range to the on-target potency), these may be true off-targets. The next step is to use a cell-based assay to determine if this compound engages these kinases in a physiological context.[11]
-
-
Q: The results show no significant kinase inhibition. Does this mean this compound is completely selective?
-
A: While encouraging, this result only covers the kinases in the panel. It does not rule out off-targets from other protein families (e.g., GPCRs, proteases, epigenetic proteins).[2] Further unbiased, proteome-wide methods are necessary for a more comprehensive assessment.
-
Kinase Profiling Workflow
Caption: Workflow for a radiometric kinase profiling assay.
Experimental Guide 2: Affinity-Capture Mass Spectrometry (AC-MS)
This chemoproteomics approach provides an unbiased method to identify proteins that physically interact with this compound directly from a complex cell lysate.[17][18] It involves immobilizing the drug on a solid support to "pull down" its binding partners.[19]
Experimental Protocol: this compound Pull-Down
-
Probe Synthesis: this compound is chemically modified with a linker arm and a biotin tag. A control molecule (structurally similar but inactive) should be similarly modified.
-
Immobilization: The biotinylated this compound probe is incubated with streptavidin-coated magnetic beads to immobilize it.
-
Lysate Preparation: A relevant cell line (e.g., MV-4-11 leukemia cells) is lysed under non-denaturing conditions to preserve protein interactions.
-
Affinity Enrichment: The cell lysate is incubated with the this compound-coated beads. To distinguish specific binders from non-specific ones, a parallel competition experiment is performed where the lysate is pre-incubated with a high concentration of free, unmodified this compound before adding the beads.[20]
-
Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: Specifically bound proteins are eluted from the beads.
-
Proteomic Analysis: The eluted proteins are digested into peptides (e.g., with trypsin) and identified and quantified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched on the this compound beads compared to both the inactive control beads and the competition experiment are considered potential off-targets.
Data Presentation
Potential interactors are ranked based on quantitative proteomics data.
| Protein ID | Gene Name | Peptide Count (this compound) | Fold Change (vs. Competition) |
| P62826 | MEN1 | 45 | >50 |
| P06493 | CDK2 | 12 | 8.5 |
| Q9Y463 | DYRK1A | 9 | 6.2 |
| P11310 | PIM1 | 7 | 4.1 |
| Q15418 | BRD4 | 5 | 1.5 (Non-specific) |
Note: Data are hypothetical. The intended target, MEN1, should be the most enriched protein.
Troubleshooting AC-MS
-
Q: My mass spectrometry results show hundreds of proteins. How do I filter out the background?
-
A: High background is a common challenge.[21] The most critical control is the competition experiment with excess free drug.[20] True interactors should be significantly depleted in this condition. Additionally, comparing your list against a database of common contaminants (e.g., the CRAPome) can help eliminate frequent non-specific binders.[22] Optimizing wash stringency is also key.
-
-
-
A: This could be due to several factors: (1) The chemical modification of this compound may have disrupted its binding to Menin. (2) The linker arm could be sterically hindering the interaction. (3) Menin may not be sufficiently abundant or soluble in the lysate. Confirm that your biotinylated probe is active using a biochemical assay before proceeding to the pull-down.
-
Affinity-Capture Mass Spectrometry Workflow
Caption: Workflow for identifying protein interactors via AC-MS.
Experimental Guide 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate drug-target engagement inside intact cells.[23] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[24][25] This allows for confirmation of on-target engagement and can be expanded to proteome-wide screens (thermal proteome profiling) to identify off-targets.
Experimental Protocol: CETSA Melt Curve (Western Blot)
-
Cell Treatment: Culture cells (e.g., MV-4-11) and treat them with either this compound (at a saturating concentration, e.g., 10-20x EC50) or a vehicle (DMSO) control for 1-3 hours.[26][27]
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes). The temperature range should span the expected melting temperature (Tm) of the target protein.
-
Lysis: Lyse the cells via freeze-thaw cycles or sonication.
-
Fractionation: Separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.
-
Detection: Analyze the amount of the target protein (Menin) and suspected off-targets (e.g., CDK2, DYRK1A) remaining in the soluble fraction by Western Blot.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the soluble protein fraction against temperature to generate a "melt curve." A shift in the curve to higher temperatures in the drug-treated sample indicates target stabilization and therefore, engagement.[28]
Data Presentation
CETSA melt curve data can be summarized by comparing the aggregation temperature (Tagg) under different conditions.
| Protein Target | Tagg (°C) Vehicle | Tagg (°C) this compound (10 µM) | Thermal Shift (ΔTagg °C) |
| MEN1 | 48.5 | 56.2 | +7.7 |
| CDK2 | 46.1 | 50.3 | +4.2 |
| DYRK1A | 52.8 | 55.1 | +2.3 |
| GAPDH (Control) | 58.0 | 58.1 | +0.1 |
Note: Data are hypothetical. A significant positive shift confirms intracellular target engagement.
Troubleshooting CETSA
-
Q: The melt curve for my known target (Menin) did not shift upon drug treatment.
-
A: This could indicate several issues: (1) The compound may not be cell-permeable. (2) The drug concentration may be too low to achieve sufficient target occupancy. Try increasing the concentration or incubation time.[27] (3) Some ligand-protein interactions do not induce a significant thermal stabilization, which is a known limitation of the assay.[29]
-
-
Q: I see a thermal shift, but how do I know if it's biologically relevant?
-
A: A thermal shift confirms physical binding in the cell. To assess its biological relevance, you need to determine the potency of this interaction using an Isothermal Dose-Response (ITDR) CETSA.[28] This involves treating cells with a range of this compound concentrations at a fixed temperature. The resulting EC50 for thermal stabilization can then be correlated with the compound's potency in cellular functional assays.
-
CETSA Principle Diagram
Caption: The principle and workflow of the Cellular Thermal Shift Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Implications of Menin Inhibitors in the Treatment of Acute Leukemia: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. assayquant.com [assayquant.com]
- 13. pharmaron.com [pharmaron.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Improvement of Capture Compound Mass Spectrometry Technology (CCMS) for the Profiling of Human Kinases by Combination with 2D LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent progress in mass spectrometry-based strategies for elucidating protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Separating the Wheat from the Chaff: Unbiased Filtering of Background Tandem Mass Spectra Improves Protein Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 24. annualreviews.org [annualreviews.org]
- 25. tandfonline.com [tandfonline.com]
- 26. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Differentiation Syndrome in Animal Models Treated with Zefamenib
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing differentiation syndrome (DS) in animal models treated with Zefamenib. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active, selective inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL).[1] By blocking this interaction, this compound induces the differentiation of leukemic cells, particularly those with MLL rearrangements or NPM1 mutations.[2][3] This targeted therapy aims to restore normal hematopoietic differentiation, thereby exerting its anti-leukemic effects.[4][5]
Q2: What is Differentiation Syndrome (DS)?
Differentiation syndrome is a potentially life-threatening complication associated with therapies that induce the differentiation of cancer cells.[6][7] It is characterized by a systemic inflammatory response resulting from the rapid maturation of immature cells and the release of cytokines.[6][8][9] Key clinical features include respiratory distress, unexplained fever, weight gain, pulmonary infiltrates, pleural or pericardial effusions, hypotension, and acute renal failure.[7][9][10]
Q3: What is the proposed pathophysiology of Differentiation Syndrome?
While the exact pathogenesis is not fully understood, DS is thought to be a result of a cascade of events initiated by the release of inflammatory cytokines from differentiating leukemic cells.[8][9] This leads to a systemic inflammatory response syndrome (SIRS) and capillary leak syndrome.[11] The infiltration of maturing myeloid cells into organs like the lungs can cause significant tissue damage.[7]
Q4: Which animal models are suitable for studying this compound-induced DS?
While specific data on this compound-induced DS in animal models is not extensively published, xenograft models using human acute myeloid leukemia (AML) cell lines with MLL rearrangements (e.g., MV-4-11, MOLM13) or NPM1 mutations (e.g., OCI-AML3) are relevant for studying the anti-leukemic activity of this compound.[1] These models can also be adapted to monitor for the signs of DS.
Troubleshooting Guide
Issue: An animal treated with this compound is exhibiting signs of respiratory distress, lethargy, and weight gain.
This could be indicative of the onset of Differentiation Syndrome.
Immediate Actions:
-
Careful Monitoring: Increase the frequency of monitoring for clinical signs of DS.
-
Consider Dose Reduction or Temporary Discontinuation: Depending on the severity of the symptoms, a temporary hold on this compound administration may be necessary.[4][12]
-
Supportive Care: Provide supportive care as per institutional guidelines, which may include fluid management and nutritional support.
Follow-up Actions:
-
Administer Corticosteroids: Prompt administration of high-dose corticosteroids, such as dexamethasone, is the mainstay of treatment for DS to reduce the inflammatory response.[6][12]
-
Monitor Biomarkers: If feasible, monitor inflammatory cytokines and white blood cell counts.
-
Histopathological Analysis: At the end of the experiment, perform a thorough histopathological analysis of organs, particularly the lungs, to look for evidence of leukemic cell infiltration and inflammation.
Data Presentation
Table 1: Common Clinical Signs of Differentiation Syndrome in Animal Models
| Clinical Sign | Description |
| Respiratory Distress | Increased respiratory rate, labored breathing. |
| Weight Gain/Edema | Sudden increase in body weight, visible swelling.[8][9] |
| Fever | Unexplained increase in body temperature.[8][9] |
| Lethargy | Reduced activity, hunched posture. |
| Pleural/Pericardial Effusion | Fluid accumulation around the lungs or heart, may be detected by imaging.[10] |
| Hypotension | Decrease in blood pressure.[6] |
| Renal Dysfunction | Changes in urine output or kidney biomarkers.[9] |
Table 2: General Treatment Strategies for Differentiation Syndrome
| Treatment | Rationale |
| Corticosteroids (e.g., Dexamethasone) | To suppress the systemic inflammatory response.[6][12] |
| Temporary Discontinuation of this compound | To halt the induction of further differentiation and cytokine release in severe cases.[4][12] |
| Supportive Care | To manage symptoms such as fluid imbalance and respiratory compromise.[6] |
Experimental Protocols
Protocol: Monitoring for and Management of Differentiation Syndrome in a Xenograft Mouse Model of AML Treated with this compound
-
Model Establishment: Engraft immunodeficient mice with a human AML cell line harboring an MLL rearrangement or NPM1 mutation.
-
This compound Administration: Once tumors are established, begin oral administration of this compound at the desired dose and schedule.[1]
-
Daily Monitoring:
-
Record body weight.
-
Assess for clinical signs of distress (e.g., changes in posture, activity, and respiration).
-
Monitor for signs of edema.
-
-
Action upon Suspected DS:
-
Data Collection:
-
Continue to monitor and record all clinical observations.
-
At the study endpoint, collect blood for complete blood count and cytokine analysis.
-
Harvest tissues (lungs, liver, spleen, bone marrow) for histopathological examination to assess leukemic infiltration and signs of inflammation.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. "How I treat” differentiation syndrome associated with differentiating-agent therapy in AML [aml-hub.com]
- 5. Recent Developments in Differentiation Therapy of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation Syndrome - ChemoExperts [chemoexperts.com]
- 7. Differentiation syndrome in promyelocytic leukemia: clinical presentation, pathogenesis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1752-Acute promyelocytic leukaemia differentiation syndrome | eviQ [eviq.org.au]
- 9. ashpublications.org [ashpublications.org]
- 10. Pathophysiology, clinical features and radiological findings of differentiation syndrome/all-trans-retinoic acid syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differentiation Syndrome in Acute Leukemia: APL and Beyond [mdpi.com]
- 12. Differentiation Syndrome in Promyelocytic Leukemia: Clinical Presentation, Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypic changes in Zefamenib-treated cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Zefamenib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the protein-protein interaction between Menin and KMT2A (also known as MLL).[1][2] In certain types of acute leukemia, such as those with KMT2A rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations, the Menin-KMT2A interaction is crucial for maintaining a leukemic state by dysregulating the expression of target genes like HOXA9 and MEIS1.[3][4][5] this compound disrupts this complex, leading to the downregulation of these target genes, which in turn induces differentiation and apoptosis in the leukemic cells.[2][4]
Q2: Which cell lines are most sensitive to this compound?
Cell lines with KMT2A rearrangements or NPM1 mutations are particularly sensitive to this compound and other menin inhibitors.[2] Examples of sensitive cell lines and their reported IC50 values are provided in the table below.
Q3: What are the known resistance mechanisms to this compound?
Resistance to menin inhibitors like this compound can arise through several mechanisms:
-
Genetic Mutations: Point mutations in the MEN1 gene can alter the drug-binding pocket, preventing this compound from effectively inhibiting the Menin-KMT2A interaction.[6]
-
Non-Genetic Adaptation: Cells can adapt to long-term treatment, developing ways to bypass their dependency on the Menin-KMT2A pathway for survival and proliferation.[6]
-
Co-occurring Mutations: Pre-existing or acquired mutations in other genes, such as TP53, have been shown to confer de novo resistance to menin inhibitors.[7]
Troubleshooting Guide
Issue 1: Unexpected Immunophenotypic Changes in Treated Cells
Question: After treating my AML cells with this compound, I'm observing a significant shift in their surface marker expression by flow cytometry. Is this expected?
Answer: Yes, this is an increasingly recognized phenomenon with menin inhibitors.[8] Because this compound works by inducing differentiation, it can cause significant immunophenotypic changes in the treated cell population.[8] These changes can be complex, with cells sometimes shifting from a myeloid stem-like phenotype to a more mature monocytic one, or even the reverse.[8] This is a critical consideration, especially for researchers using flow cytometry to detect measurable residual disease (MRD), as the original marker panel may no longer be suitable for identifying the leukemic population.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypic changes.
Issue 2: Decreased or Loss of Sensitivity to this compound
Question: My cells, which were initially sensitive to this compound, are now showing reduced responsiveness or are growing out of treatment. What could be the cause?
Answer: This indicates the development of resistance. As outlined in the FAQs, this can be due to genetic mutations in the drug target or non-genetic cellular adaptations.[6] To investigate the underlying cause, a systematic approach is recommended.
Troubleshooting Workflow:
Caption: Decision tree for investigating this compound resistance.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Genetic Background | IC50 (nM) | Reference |
| MV-4-11 | KMT2A-AF4 fusion | 3.5 | [1] |
| MOLM13 | KMT2A-AF9 fusion | 12 | [1] |
| OCI-AML3 | NPM1 mutant | 11 | [1] |
Table 2: Clinical Response Rates of Menin Inhibitors in AML
| Inhibitor | Patient Population | Complete Remission (CR) Rate | Overall Response Rate (ORR) | Reference |
| Ziftomenib | R/R NPM1-mutated AML | 40% | - | [3] |
| Ziftomenib | R/R NPM1-mutated AML | 23% | - | [9] |
| Ziftomenib (Phase 1B) | NPM1-mutated AML | ~33% | ~41% | [10] |
Note: R/R stands for Relapsed/Refractory.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in KMT2Ar or NPM1m acute myeloid leukemia.
Caption: this compound disrupts the Menin-KMT2A interaction, inhibiting leukemogenesis.
Experimental Protocols
1. Cell Viability Assay (MTS/MTT)
-
Objective: To determine the IC50 of this compound in a specific cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat cells with a range of this compound concentrations and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50.
-
2. Western Blot for Menin Degradation
-
Objective: To confirm the on-target effect of this compound by observing Menin protein degradation.[1]
-
Methodology:
-
Treat cells with this compound (e.g., 10 µM) and a vehicle control for various time points (e.g., 0, 6, 12, 24 hours).[1]
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against Menin overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal loading.
-
3. Flow Cytometry for Immunophenotyping
-
Objective: To analyze changes in cell surface marker expression following this compound treatment.
-
Methodology:
-
Treat cells with this compound or vehicle control for the desired duration.
-
Harvest cells and wash with FACS buffer (e.g., PBS with 2% FBS).
-
Aliquot approximately 1x10^6 cells per tube.
-
Add a cocktail of fluorescently conjugated antibodies against relevant surface markers (e.g., CD11b, CD14 for monocytic differentiation; CD34, CD117 for stem/progenitor phenotype).
-
Incubate on ice for 30 minutes in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer, adding a viability dye (e.g., DAPI or 7-AAD) just before analysis.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the expression of markers on the cell population.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin Inhibitors: New Targeted Therapies for Specific Genetic Subtypes of Difficult-to-Treat Acute Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Menin inhibitors for the treatment of acute myeloid leukemia: challenges and opportunities ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance | VJHemOnc [vjhemonc.com]
- 7. TP53 Inactivation Confers Resistance to the Menin Inhibitor Revumenib in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunophenotypic changes induced by menin inhibition in AML | VJHemOnc [vjhemonc.com]
- 9. lifesciencehistory.com [lifesciencehistory.com]
- 10. youtube.com [youtube.com]
Zefamenib Technical Support Center: Addressing Aqueous Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Zefamenib in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BN-104) is a potent and selective small molecule inhibitor of the Menin-MLL (Mixed Lineage Leukemia) interaction.[1][2] By disrupting this interaction, this compound can lead to the degradation of the Menin protein and inhibit the proliferation of leukemia cells, particularly those with MLL rearrangements or NPM1 mutations.[1][3] It is currently being investigated for its anti-tumor activity in cancers such as acute myeloid leukemia (AML).[1][3]
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₅FN₈O₂ | [3][4] |
| Molecular Weight | 570.66 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [1] |
| In Vitro Solubility | 100 mg/mL in DMSO (requires sonication) | [1] |
| In Vivo Formulation Solubility | ≥ 2.5 mg/mL | [1][3] |
Q3: Why is this compound difficult to dissolve in aqueous solutions?
Like many small molecule inhibitors, this compound's chemical structure likely contains hydrophobic regions that are not readily solvated by water. This leads to poor solubility in aqueous buffers, which is a common challenge in the development of many new drug candidates.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing this compound solutions for in vitro and in vivo experiments.
Issue 1: My this compound powder is not dissolving in my aqueous buffer.
-
Cause: this compound has very low intrinsic solubility in aqueous solutions. Direct dissolution in buffers like PBS or saline is unlikely to be successful.
-
Solution: A stock solution in an organic solvent must be prepared first. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock of this compound.[1]
Issue 2: Precipitation occurs when I dilute my this compound DMSO stock into an aqueous buffer.
-
Cause: This is a common issue known as "crashing out." When the DMSO stock is diluted into an aqueous medium, the concentration of the organic solvent drops significantly, and the aqueous environment can no longer keep the hydrophobic this compound in solution.
-
Solutions:
-
Use of Co-solvents and Surfactants: For in vivo studies, specific formulations using co-solvents and surfactants have been shown to be effective.[1] These agents help to create a more favorable microenvironment for the drug, preventing precipitation. Two such successful formulations are detailed in the table below.
-
Lowering the Final Concentration: Ensure that the final concentration of this compound in your aqueous solution does not exceed its solubility limit in that specific medium. It may be necessary to perform serial dilutions.
-
Vortexing During Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing vigorously. This rapid mixing can help to disperse the drug molecules before they have a chance to aggregate and precipitate.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or sonicating it in a water bath can help to redissolve small amounts of precipitate.[1] However, be cautious with heat, as it may degrade the compound over time.
-
Issue 3: I am observing inconsistent results in my cell-based assays.
-
Cause: If this compound is not fully dissolved, the actual concentration of the drug in solution will be lower than intended and will vary between experiments. Undissolved particles can also interfere with cell health and assay readouts.
-
Solutions:
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells. The solution should be clear.
-
Fresh Preparations: Prepare fresh working solutions from your DMSO stock for each experiment. Avoid storing diluted aqueous solutions of this compound, as precipitation can occur over time.
-
Control Experiments: Include a vehicle control (the same final concentration of DMSO and any other solvents/excipients) in your experiments to account for any effects of the solvent system on your cells.
-
Data Presentation: Successful In Vivo Formulations
The following table summarizes two known formulations that have been used to successfully solubilize this compound for in vivo administration, achieving a concentration of at least 2.5 mg/mL.[1][3]
| Formulation Component | Protocol 1 | Protocol 2 |
| Solvent | 10% DMSO | 10% DMSO |
| Co-solvent/Vehicle | 40% PEG300 | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - |
| Aqueous Phase | 45% Saline | - |
| Final Concentration | ≥ 2.5 mg/mL (4.38 mM) | ≥ 2.5 mg/mL (4.38 mM) |
| Appearance | Clear solution | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile, conical tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Vortex the solution vigorously.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is completely clear. This is a critical step to ensure full dissolution.[1]
-
Store the stock solution in small aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a this compound Formulation for In Vivo Use (Based on Protocol 1 in the table)
This protocol is for preparing a 1 mL working solution with a final this compound concentration of 2.5 mg/mL.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture and vortex thoroughly to obtain a final volume of 1 mL. The final solution should be clear.
Mandatory Visualizations
References
Technical Support Center: Zefamenib in Primary Patient Sample Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing Zefamenib-associated toxicity in primary patient sample cultures. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (BN-104) is a potent and selective small molecule inhibitor of the Menin-MLL interaction.[1][2] It functions by blocking the binding of Menin to Mixed Lineage Leukemia (MLL) fusion proteins or mutant Nucleophosmin 1 (NPM1), which are critical for the survival and proliferation of certain types of acute myeloid leukemia (AML).[3][4][5] This disruption leads to the degradation of the Menin protein, inducing differentiation of leukemic blasts and exhibiting anti-tumor activity.[1][3]
Q2: What are the known toxicities associated with this compound and other Menin inhibitors?
A2: Clinical trials with Menin inhibitors, including Ziftomenib (a related compound), have shown a manageable toxicity profile.[5][6] The most notable class-effect toxicity is Differentiation Syndrome (DS) , which can be severe but is generally manageable with appropriate medical intervention.[3][4][7] Other potential toxicities observed with some Menin inhibitors include QTc prolongation, though this has not been a significant issue with Ziftomenib.[4][7] In primary cell cultures, off-target cytotoxicity can manifest as a reduction in the viability of non-leukemic cells.
Q3: Why is it important to use primary patient samples for this compound toxicity studies?
A3: Primary cells derived from patient tissues are more representative of the in vivo environment compared to immortalized cell lines.[8] They retain patient-specific genetic and organ-specific properties, providing more clinically relevant data on drug efficacy and toxicity.[8] This is particularly crucial for personalized medicine approaches in cancer therapy.[9]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in total primary culture.
This can be characterized by a significant decrease in overall cell viability, affecting both malignant and non-malignant cells.
| Potential Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration that maximizes anti-leukemic activity while minimizing toxicity to healthy cells.[10] |
| Prolonged exposure to this compound. | Conduct a time-course experiment to identify the shortest effective exposure duration.[10] |
| Solvent (e.g., DMSO) toxicity. | Test the toxicity of the solvent at the concentrations used in your experiments.[10] |
| Oxidative stress. | Co-incubate with an antioxidant like N-acetylcysteine (NAC) to assess if it rescues non-malignant cells.[10] |
| Induction of apoptosis. | Use a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if apoptosis is the primary mechanism of cell death.[10] |
Issue 2: Difficulty distinguishing between this compound's effect on cancer cells versus healthy cells.
Primary cultures contain a heterogeneous population of cells, making it challenging to assess the specific anti-leukemic activity of this compound.
| Potential Cause | Troubleshooting Step |
| Lack of specific markers. | Utilize immunofluorescence staining with antibodies against specific markers to differentiate between cancer cells (e.g., CD45 for AML) and other cell types.[9][11] |
| Confounding signals in viability assays. | Employ flow cytometry-based assays that can simultaneously assess viability and cell type based on surface marker expression. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis
This protocol aims to determine the half-maximal cytotoxic concentration (CC50) of this compound in primary patient sample cultures.[10]
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to acclimate.
-
Compound Preparation: Prepare a 2x stock solution of this compound in the appropriate culture medium. Perform serial dilutions to create a range of 2x concentrations.
-
Treatment: Remove the existing medium and add an equal volume of the 2x this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).
-
Viability Assay: At each time point, perform a cell viability assay such as MTT, WST-1, or CellTiter-Glo.[12][13]
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against this compound concentration for each time point to determine the CC50.[10]
Protocol 2: Co-incubation with a Pan-Caspase Inhibitor
This protocol helps determine if this compound-induced cytotoxicity is mediated by apoptosis.[10]
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations while the pan-caspase inhibitor is still present.
-
Controls: Include wells with this compound alone, the inhibitor alone, and vehicle.
-
Analysis: Assess cell viability and compare the results of the this compound-only treatment to the co-treatment. A rescue in cell viability in the co-treated wells suggests apoptosis-mediated toxicity.[10]
Data Presentation
Table 1: Example Dose-Response Data for this compound in Primary AML Cultures
| This compound (nM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 98 | 95 | 92 |
| 10 | 92 | 85 | 78 |
| 100 | 75 | 60 | 45 |
| 1000 | 40 | 25 | 15 |
| 10000 | 15 | 8 | 5 |
Table 2: Example IC50 Values for this compound in Leukemia Cell Lines
| Cell Line | Fusion/Mutation | IC50 (nM) |
| MV-4-11 | MLL-AF4 | 3.5 |
| MOLM13 | MLL-AF9 | 12 |
| OCI-AML3 | NPM1 mutant | 11 |
| (Data sourced from MedchemExpress)[1] |
Visualizations
Caption: Mechanism of action of this compound in AML.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Experimental workflow for cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BN-104 (this compound, BNM-1192)| menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 3. google.com [google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Menin Inhibitors: New Targeted Therapies for Specific Genetic Subtypes of Difficult-to-Treat Acute Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kuraoncology.com [kuraoncology.com]
- 7. Novel Menin Inhibitors Show Safety and Activity in Several Clinical Trials - The ASCO Post [ascopost.com]
- 8. kosheeka.com [kosheeka.com]
- 9. Primary Patient-Derived Cancer Cells and Their Potential for Personalized Cancer Patient Care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Refinement of Zefamenib dosage for combination therapy studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the refinement of Zefamenib dosage in combination therapy studies. The content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, potent, and selective inhibitor of the menin-KMT2A (MLL) protein-protein interaction. In certain types of acute myeloid leukemia (AML), such as those with KMT2A (formerly MLL) gene rearrangements or NPM1 mutations, the interaction between menin and the KMT2A fusion protein is crucial for driving the expression of leukemogenic genes like HOXA9 and MEIS1.[1][2] this compound disrupts this interaction, leading to the downregulation of these target genes, which in turn induces differentiation of leukemic blasts and reduces their proliferation.[2][3][4]
Q2: Which leukemia subtypes are most sensitive to this compound?
A2: Preclinical and clinical data have shown that leukemias with KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations are particularly dependent on the menin-KMT2A interaction and are therefore most sensitive to this compound.[3][4][5]
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to menin inhibitors like this compound can emerge through several mechanisms. The most well-documented is the acquisition of mutations in the MEN1 gene, which encodes the menin protein. These mutations can prevent this compound from binding effectively to its target.[6] Another potential mechanism is non-genetic resistance, where cancer cells adapt to the drug's effects without altering the target protein itself.[7] Additionally, the development of co-occurring mutations in other signaling pathways, such as the RAS pathway, may also contribute to resistance.[8]
Q4: What is differentiation syndrome and how is it managed in preclinical models?
A4: Differentiation syndrome (DS) is a known class effect of therapies that induce the differentiation of leukemic cells, including menin inhibitors.[9][10] It is characterized by a systemic inflammatory response that can manifest as fever, respiratory distress, pulmonary infiltrates, and fluid retention.[11] In preclinical xenograft models, signs of DS can include rapid weight gain, lethargy, and labored breathing. Management strategies often involve temporary cessation of the drug and administration of corticosteroids.[9][12] Close monitoring of animal health is crucial when high doses or potent combinations of this compound are used.
Data Presentation
Table 1: In Vitro Efficacy of this compound Monotherapy in AML Cell Lines
| Cell Line | Genotype | IC50 (nM) | Citation(s) |
| MOLM13 | KMT2A-MLLT3 | <25 | [4] |
| MV4-11 | KMT2A-AFF1 | <25 | [4] |
| OCI-AML2 | KMT2A-MLLT3 | <25 | [4] |
| OCI-AML3 | NPM1-mutant | <25 | [4] |
| HL-60 | KMT2A/NPM1 WT | >2500 | [13] |
| NB4 | KMT2A/NPM1 WT | >2500 | [13] |
Table 2: Preclinical and Clinical Combination Therapy Data for this compound
| Combination Partner | Model System | Key Findings | Citation(s) |
| Venetoclax (BCL-2 inhibitor) | AML cell lines & PDX models | Synergistic cell killing and apoptosis induction. This compound may (re-)sensitize AML cells to venetoclax. | [13] |
| Gilteritinib (FLT3 inhibitor) | KMT2A-r/FLT3-ITD & NPM1-mut/FLT3-ITD AML models | Strong synergistic effect, leading to complete and long-lasting remission in animal models. | [14] |
| Pinometostat (DOT1L inhibitor) | KMT2A-r ALL cell lines | Significant synergy observed, suggesting a potent therapeutic strategy. | [15][16] |
| Cytarabine/Daunorubicin (7+3) | Newly diagnosed NPM1-m & KMT2A-r AML patients (Phase 1) | 100% complete remission (CR) rate with this compound at 200 mg daily. | [3] |
| Venetoclax/Azacitidine | Relapsed/refractory NPM1-m & KMT2A-r AML patients (Phase 1) | 56% CR/CRh rate in menin inhibitor-naïve patients. | [3] |
Experimental Protocols
This compound Solution Preparation for In Vitro and In Vivo Studies
For In Vitro Experiments (Cell Culture):
-
Stock Solution (e.g., 10 mM): this compound is typically supplied as a solid. To prepare a stock solution, dissolve the appropriate amount in DMSO. For example, for a 10 mM stock solution of this compound (MW: 570.69 g/mol ), dissolve 5.71 mg in 1 mL of DMSO.
-
Working Solutions: For cell-based assays, dilute the DMSO stock solution in cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
For In Vivo Experiments (Animal Models):
-
Formulation 1 (Aqueous):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation results in a clear solution with a solubility of at least 2.5 mg/mL.[17]
-
-
Formulation 2 (Oil-based):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of corn oil and mix thoroughly.
-
The final solvent composition will be 10% DMSO and 90% corn oil, with a solubility of at least 2.5 mg/mL.[17]
-
Note: For in vivo studies, it is recommended to prepare fresh working solutions daily. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[17]
Cell Viability Assay (MTT-based)
This protocol is adapted from standard MTT assay procedures.[1][13][17]
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in a 96-well plate.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and any combination drugs in culture medium.
-
Add the drug solutions to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine IC50 values.
Western Blot for Menin and KMT2A
This is a general protocol and may require optimization based on the specific antibodies and cell lines used.
-
Protein Extraction:
-
Treat cells with this compound and/or combination drugs for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Menin and KMT2A overnight at 4°C. Refer to the antibody datasheet for recommended dilutions.[18][19][20]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Potency (High IC50) | 1. Incorrect drug concentration. 2. Drug degradation. 3. Cell line is not dependent on the menin-KMT2A interaction. 4. Short drug incubation time. | 1. Verify stock solution concentration and dilution calculations. 2. Prepare fresh stock solutions. Store this compound as recommended by the supplier. 3. Confirm the genotype of your cell line (KMT2A-r or NPM1-mut). Use sensitive and resistant cell lines as controls. 4. Menin inhibitors can take several days to exert their full anti-proliferative effects. Extend the incubation period to 5-7 days.[13] |
| High Variability in Cell Viability Assays | 1. Inconsistent cell seeding. 2. Edge effects in 96-well plates. 3. Incomplete dissolution of formazan crystals (MTT assay). | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Ensure the solubilization solution is added to all wells and mix thoroughly. Increase incubation time with the solubilizer if needed.[2] |
| Difficulty Interpreting Synergy Data | 1. Inappropriate synergy model. 2. Experimental noise. 3. Drug concentrations are not in the optimal range. | 1. Use multiple synergy models (e.g., Bliss, Loewe, ZIP) to assess the robustness of the interaction.[21] 2. Increase the number of replicates and ensure precise pipetting. 3. Perform dose-response experiments for each single agent first to determine their IC50 values. Design the combination experiment with concentrations around the IC50 values of each drug. |
In Vivo Xenograft Model Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Tumor Engraftment or Growth | 1. Low number of viable cells injected. 2. Suboptimal mouse strain. 3. Lack of supportive matrix. | 1. Ensure high cell viability (>90%) before injection. Increase the number of cells injected. 2. Use highly immunodeficient mice (e.g., NSG or NOG) for leukemia models. 3. Co-inject cells with a basement membrane extract (e.g., Matrigel or Cultrex BME) to improve tumor take and growth. |
| High Toxicity or Animal Weight Loss | 1. This compound dose is too high. 2. Formulation is not well-tolerated. 3. On-target toxicity (e.g., differentiation syndrome). | 1. Perform a dose-tolerability study before the efficacy experiment. Reduce the dose or dosing frequency. 2. Monitor animals for any adverse reactions to the vehicle. Consider alternative formulations.[17] 3. Monitor for signs of differentiation syndrome (e.g., rapid weight gain, ruffled fur, labored breathing). Consider prophylactic corticosteroids in high-risk models.[9] |
Visualizations
Caption: this compound's mechanism of action in KMT2A-rearranged leukemia.
Caption: Workflow for this compound combination therapy studies.
Caption: A logical workflow for troubleshooting in vitro experiments.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Kura Oncology Reports Positive Preliminary Ziftomenib Combination Data in Acute Myeloid Leukemia | Kura Oncology, Inc. [ir.kuraoncology.com]
- 4. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Solving the Problem of Assessing Synergy and Antagonism for Non-Traditional Dosing Curve Compounds Using the DE/ZI Method: Application to Nrf2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RECOVER identifies synergistic drug combinations in vitro through sequential model optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Menin inhibitors in AML: Bridging the gap between trial data and clinical practice [aml-hub.com]
- 10. Menin Inhibition | Decera Clinical Education [deceraclinical.com]
- 11. "How I treat” differentiation syndrome associated with differentiating-agent therapy in AML [aml-hub.com]
- 12. youtube.com [youtube.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Combinatorial treatment with menin and FLT3 inhibitors induces complete remission in AML models with activating FLT3 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. KMT2A/MLL Antibody - BSA Free (NB600-248): Novus Biologicals [novusbio.com]
- 19. novusbio.com [novusbio.com]
- 20. KMT2A antibody (29278-1-AP) | Proteintech [ptglab.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Validating Zefamenib's On-Target Efficacy: A Comparative Guide to Thermal Shift Assays and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent successfully engages its intended molecular target is a cornerstone of preclinical validation. This guide provides a comparative analysis of the thermal shift assay (TSA) for validating the on-target effects of Zefamenib, a potent and selective inhibitor of the Menin-MLL interaction. We will delve into the experimental protocols, present illustrative data, and compare this methodology with other established techniques for target validation.
This compound is an orally bioavailable small molecule that disrupts the critical protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein. This interaction is a key driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with KMT2A (MLL) rearrangements or NPM1 mutations. By blocking this interaction, this compound aims to halt the aberrant gene expression program that drives cancer cell proliferation and survival. Validating that this compound directly binds to Menin with high affinity and specificity is paramount to understanding its mechanism of action and advancing its clinical development.
The Menin-MLL Signaling Axis: this compound's Therapeutic Target
The interaction between Menin and MLL is crucial for the recruitment of the MLL complex to chromatin, leading to the expression of downstream target genes such as HOX and MEIS1, which are essential for leukemic cell self-renewal. This compound binds to Menin, inducing a conformational change that prevents its association with MLL, thereby inhibiting the transcription of these oncogenic genes.
Independent Validation of Zefamenib (Ziftomenib) Research Findings: A Comparative Guide
An objective analysis of Ziftomenib, a novel menin inhibitor, in the context of current therapeutic alternatives for acute myeloid leukemia (AML), supported by experimental data from key clinical trials.
This guide provides a comprehensive comparison of Ziftomenib's performance with other treatment options for researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for pivotal experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to Ziftomenib
Ziftomenib (formerly KO-539) is an orally administered, potent, and selective small-molecule inhibitor of the menin-KMT2A (MLL) interaction.[1][2] It is the first menin inhibitor to receive FDA approval for the treatment of adult patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) harboring a nucleophosmin 1 (NPM1) mutation.[3][4][5][6] The therapeutic rationale for ziftomenib lies in its ability to disrupt the protein-protein interaction between menin and KMT2A, which is a critical driver of leukemogenesis in specific AML subtypes, particularly those with NPM1 mutations or KMT2A rearrangements.[2][7][8] By inhibiting this interaction, ziftomenib aims to reverse the downstream transcriptional program that maintains the leukemic state, leading to differentiation of blast cells and restoration of normal hematopoiesis.[7][8]
Mechanism of Action: The Menin-KMT2A Axis
The interaction between menin and the N-terminal portion of KMT2A (also known as MLL1) is crucial for the oncogenic activity of certain fusion proteins in KMT2A-rearranged leukemias and the mutated NPM1 protein in NPM1-mutant AML.[2][9] This interaction tethers the KMT2A complex to chromatin, leading to the aberrant expression of downstream target genes, including the HOXA9 and MEIS1 oncogenes, which are critical for maintaining the leukemic phenotype.[2][10]
Ziftomenib binds to the menin protein, inducing a conformational change that prevents its interaction with KMT2A.[7][8] This disruption leads to the downregulation of HOXA9 and MEIS1 expression, releasing the block on myeloid differentiation and promoting the maturation of leukemic blasts into more mature myeloid cells.[2][10]
Comparative Efficacy and Safety
The primary competitor for ziftomenib is revumenib, another oral menin inhibitor. Both drugs have shown significant clinical activity in patients with R/R AML with NPM1 mutations or KMT2A rearrangements. The following tables summarize the key efficacy and safety data from the pivotal clinical trials for ziftomenib (KOMET-001) and revumenib (AUGMENT-101).
Efficacy in Relapsed/Refractory NPM1-mutant AML
| Endpoint | Ziftomenib (KOMET-001)[11] | Revumenib (AUGMENT-101) |
| Patient Population | R/R AML with NPM1 mutation | R/R AML with NPM1 mutation |
| Number of Patients | 92 | Ongoing cohort |
| CR/CRh Rate | 22% (95% CI: 14%-32%) | Data maturing |
| Overall Response Rate (ORR) | 33% (95% CI: 23%-43%) | Data maturing |
| Median Duration of Response | 4.6 months (95% CI: 2.8-7.4 months) | Data maturing |
| Median Overall Survival (OS) | 6.6 months (95% CI: 3.6-8.6 months) | Data maturing |
| OS in Responders | 18.4 months (95% CI: 8.6 months to not estimable) | Data maturing |
Efficacy in Relapsed/Refractory KMT2A-rearranged Acute Leukemia
| Endpoint | Ziftomenib (KOMET-001)[12] | Revumenib (AUGMENT-101)[13] |
| Patient Population | R/R Acute Leukemia with KMT2A rearrangement | R/R Acute Leukemia with KMT2A rearrangement |
| Number of Patients | Dose-expansion cohort | 57 |
| CR/CRh Rate | Lower than in NPM1m cohort | 22.8% (95% CI: 12.7%-35.8%) |
| Overall Response Rate (ORR) | Data maturing | 63.2% (95% CI: 49.3%-75.6%) |
| Median Duration of CR/CRh | Data maturing | 6.4 months (95% CI: 3.4 months to not reached) |
Safety Profile
| Adverse Event (Grade ≥3) | Ziftomenib (KOMET-001, NPM1m cohort)[11] | Revumenib (AUGMENT-101, KMT2Ar cohort)[13] |
| Febrile Neutropenia | 26% | 37.2% |
| Anemia | 20% | Not reported as a top event |
| Thrombocytopenia | 20% | Not reported as a top event |
| Differentiation Syndrome | 15% | 16.0% |
| QTc Prolongation | Not clinically significant | 13.8% |
| Treatment Discontinuation due to AEs | 3% | 12.8% |
Experimental Protocols
KOMET-001 Phase 1/2 Trial of Ziftomenib
Objective: To evaluate the safety, tolerability, pharmacokinetics, and anti-leukemic activity of ziftomenib in patients with R/R AML.[11][14]
Study Design: An open-label, multicenter, first-in-human, dose-escalation (Phase 1) and dose-expansion (Phase 2) study.[15]
Patient Population: Adult patients with R/R AML. The Phase 2 portion focused on patients with NPM1-mutant AML.[11] Patients had received a median of two prior therapies.[11]
Treatment: Ziftomenib was administered orally once daily at a starting dose of 200 mg, which was escalated to 600 mg in the registrational phase 2 part of the study.[15]
Primary Endpoint (Phase 2): The rate of complete remission (CR) plus complete remission with partial hematologic recovery (CRh).[11]
Key Secondary Endpoints: Overall response rate (ORR), duration of response (DoR), and overall survival (OS).[11]
Discussion and Future Directions
Ziftomenib represents a significant advancement in the treatment of R/R NPM1-mutant AML, a patient population with historically poor outcomes.[16] The KOMET-001 trial demonstrated meaningful clinical activity and a manageable safety profile, leading to its accelerated FDA approval.[3][14]
While direct cross-trial comparisons should be interpreted with caution, the available data suggests that both ziftomenib and revumenib are active in their target populations. Ziftomenib has shown a favorable safety profile with a low rate of treatment discontinuation and no significant QTc prolongation, which can be an advantage.[11][12] Revumenib, on the other hand, has demonstrated notable efficacy in the difficult-to-treat KMT2A-rearranged leukemia population.[13]
Future research will likely focus on several key areas:
-
Combination Therapies: Ongoing trials are evaluating ziftomenib in combination with other agents, such as venetoclax and azacitidine, or with standard chemotherapy, to improve response rates and durability.[17][18]
-
Frontline Treatment: Studies are planned to assess the role of ziftomenib in newly diagnosed AML patients with NPM1 mutations or KMT2A rearrangements.[17]
-
Mechanisms of Resistance: Understanding the mechanisms of primary and acquired resistance to menin inhibitors will be crucial for developing strategies to overcome them.
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to menin inhibition could help to optimize patient selection.[10]
Conclusion
Ziftomenib is a promising new targeted therapy for patients with R/R NPM1-mutant AML. Its novel mechanism of action, oral administration, and manageable safety profile make it a valuable addition to the therapeutic armamentarium. The ongoing research into combination therapies and its use in earlier lines of treatment holds the potential to further improve outcomes for patients with these challenging leukemias. The comparative data presented in this guide provides a foundation for researchers and clinicians to evaluate the role of ziftomenib in the evolving landscape of AML treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin inhibitors for the treatment of acute myeloid leukemia: challenges and opportunities ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. FDA approves ziftomenib for relapsed or refractory acute myeloid leukemia with a NPM1 mutation - ASCO [asco.org]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. FDA Approves Ziftomenib for Relapsed or Refractory Acute Myeloid Leukemia With a NPM1 Mutation [accc-cancer.org]
- 7. Findings from the KOMET-001 study of ziftomenib in patients with NPM1-mutated AML | VJHemOnc [vjhemonc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The potential of menin-KMT2A inhibitors in the treatment of AML [aml-hub.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Ziftomenib in Relapsed or Refractory NPM1-Mutant AML - The ASCO Post [ascopost.com]
- 12. youtube.com [youtube.com]
- 13. Menin Inhibitor in KMT2A-Rearranged Relapsed or Refractory Acute Leukemia - The ASCO Post [ascopost.com]
- 14. Final Landmark Clinical Trial Data Demonstrates Deep, Durable Responses to Menin Inhibition in Acute Leukemia Patients - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 15. youtube.com [youtube.com]
- 16. New Oral Drug for NPM1+ AML - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 17. FDA approves ziftomenib for NPM1-mutated R/R AML | VJHemOnc [vjhemonc.com]
- 18. MENIN inhibitor-based therapy in acute leukemia: latest updates from the 2024 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Menin Inhibitor Profiles in Acute Leukemia
The advent of menin inhibitors has marked a significant breakthrough in the targeted therapy of acute leukemias harboring KMT2A rearrangements (KMT2A-r) or NPM1 mutations (NPM1m). These agents work by disrupting the critical interaction between menin and the KMT2A fusion protein or mutant NPM1, respectively, thereby inhibiting the leukemogenic gene expression program. However, as with many targeted therapies, the emergence of resistance poses a significant clinical challenge. This guide provides a comparative analysis of the resistance profiles of different menin inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanisms of Resistance to Menin Inhibitors
Resistance to menin inhibitors can be broadly categorized into two main types: on-target resistance, primarily through mutations in the MEN1 gene, and non-genetic or adaptive resistance, which involves the activation of bypass signaling pathways.[1][2]
On-Target Resistance: MEN1 Mutations
The most well-documented mechanism of acquired resistance to menin inhibitors involves the development of somatic mutations in the MEN1 gene, which encodes the menin protein.[3][4] These mutations typically occur at the drug-binding interface, sterically hindering the inhibitor's ability to bind to menin while preserving the crucial interaction with KMT2A.[5][6] This allows the leukemic cells to maintain their oncogenic signaling despite the presence of the drug.
Notably, the landscape of MEN1 resistance mutations is not uniform across all menin inhibitors, suggesting that the specific chemical structure of each inhibitor influences its susceptibility to particular mutations.[1][2] Some mutations may confer resistance to one inhibitor while having a lesser impact on another.[7]
Non-Genetic/Adaptive Resistance
Leukemia cells can also develop resistance to menin inhibitors without acquiring MEN1 mutations.[1][8] This form of resistance is more complex and less understood but is thought to involve the reprogramming of cellular signaling pathways to bypass the need for the menin-KMT2A interaction.[9] Mechanisms of non-genetic resistance may include:
-
Clonal Evolution and Co-mutations: The acquisition of additional mutations in other cancer-related genes, such as TP53 or genes in the RAS pathway, can drive the leukemia in a menin-independent manner.[10]
-
Epigenetic and Transcriptional Reprogramming: Changes in the epigenome and transcriptome can lead to the activation of alternative survival pathways.[8][11] For instance, alterations in the Polycomb Repressive Complex 1.1 (PRC1.1) have been implicated in non-genetic resistance to menin inhibitors.[11]
Comparative Resistance Profiles of Key Menin Inhibitors
While several menin inhibitors are in various stages of clinical development, the most extensive resistance data is available for revumenib and ziftomenib.
Revumenib (SNDX-5613)
Revumenib is an orally bioavailable, potent, and selective inhibitor of the menin-KMT2A interaction that has shown promising clinical activity.[3][6] However, acquired resistance is a notable concern.
-
MEN1 Mutations: Clinical and preclinical studies have identified several recurrent MEN1 mutations that confer resistance to revumenib. These mutations are often found at residues M327, G331, T349, and S160, which are critical for the binding of the small molecule but not for the interaction with KMT2A.[6][12] The emergence of these mutations has been observed in patients as early as two cycles into treatment.[12] In some studies, MEN1 mutations were detected in up to 38.7% of patients after revumenib treatment.[12]
Ziftomenib (KO-539)
Ziftomenib is another oral menin inhibitor that has demonstrated significant clinical activity in patients with NPM1-mutated AML.[13][14] Interestingly, the frequency of acquired MEN1 resistance mutations appears to be lower with ziftomenib compared to revumenib.
-
MEN1 Mutations: In the KOMET-001 trial, a MEN1-M327I resistance mutation was identified in only 1 out of 29 subjects (3.4%).[14][15] Furthermore, preclinical data suggests that ziftomenib retains activity against some MEN1 mutations, such as T349M, that have been associated with resistance to other menin inhibitors.[14][16] This suggests a potentially more favorable resistance profile for ziftomenib concerning on-target mutations.
Next-Generation Menin Inhibitors
Newer menin inhibitors are being developed with the aim of overcoming the resistance observed with earlier agents.
-
JNJ-75276617 (Bleximenib): This potent menin-KMT2A inhibitor has shown preclinical efficacy in leukemia models and, importantly, has demonstrated activity against cells with MEN1 mutations that cause clinical resistance to other menin inhibitors like revumenib, including M327I and T349M.[7]
-
DS-1594 and DSP-5336: Preclinical base editor screens have been used to predict the landscape of acquired MEN1 mutations for these and other menin inhibitors in clinical trials.[17] These studies have revealed both shared and unique resistance mutations, with some having a pan-class effect (e.g., M327 mutations) and others being selective for specific inhibitors.[17]
Quantitative Analysis of Menin Inhibitor Resistance
The following table summarizes the available quantitative data on the activity of different menin inhibitors against wild-type and mutant cell lines. This data highlights the differential sensitivity of various inhibitors to specific MEN1 mutations.
| Menin Inhibitor | Cell Line | MEN1 Status | IC50/GI50 (nM) | Fold Change vs. WT | Reference |
| Revumenib | MV4;11 | WT | ~10-50 | - | [3][18] |
| MV4;11 | M327I/WT | >1000 | >20-100x | [18] | |
| Ziftomenib | MV4;11 | WT | ~10-20 | - | [15][16] |
| MV4;11 | M327I | High | - | [16] | |
| MV4;11 | G331R | High | - | [16] | |
| MV4;11 | T349M | Similar to WT | ~1x | [14][16] | |
| JNJ-75276617 | KMT2A-r AML cells | WT | - | - | [7] |
| KMT2A-r AML cells | M327I | Effective | - | [7] | |
| KMT2A-r AML cells | T349M | Effective | - | [7] | |
| DSP-5336 | MV4;11 | Specific Mutation | >1000 | >75x | [17] |
| DS-1594 | MV4;11 | Specific Mutation | 25.8 | 2.5x | [17] |
Note: IC50/GI50 values are approximate and gathered from various sources. Direct comparison should be made with caution due to potential differences in experimental conditions.
Experimental Methodologies
The investigation of menin inhibitor resistance employs a range of experimental techniques:
-
Cell Viability and Proliferation Assays: These assays, such as those using CellTiter-Glo, are used to determine the concentration of an inhibitor that reduces cell growth by 50% (GI50).[18] This is a fundamental method for assessing the sensitivity or resistance of cell lines to a drug.
-
Generation of Resistant Cell Lines: Resistant cell lines are often generated in the laboratory by exposing sensitive parental cell lines to gradually increasing concentrations of the menin inhibitor over an extended period.[8][19]
-
Genetic Sequencing: Whole-exome sequencing and targeted sequencing of the MEN1 gene are used to identify mutations in resistant cell lines and patient samples.[3][8] Droplet digital PCR (ddPCR) can be used for sensitive detection of known mutations.[3]
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq): This technique is used to assess the genome-wide occupancy of menin and KMT2A on chromatin.[3][8] In resistant cells with MEN1 mutations, menin and KMT2A remain bound to their target genes even in the presence of the inhibitor.[3]
-
CRISPR-Based Screens: Unbiased base-editor screens and CRISPR knockout screens are powerful tools to prospectively identify genes and specific mutations that can confer resistance to menin inhibitors.[3][11][17]
-
Patient-Derived Xenograft (PDX) Models: PDX models, where patient leukemia cells are implanted into immunodeficient mice, provide a valuable in vivo system to study the efficacy of menin inhibitors and the development of resistance in a more clinically relevant setting.[3]
Visualizing Resistance Mechanisms and Experimental Workflows
Signaling Pathway of Menin Inhibition and On-Target Resistance
Caption: On-target resistance to menin inhibitors via MEN1 mutations.
Workflow for Identifying Menin Inhibitor Resistance
Caption: Experimental workflow for identifying and characterizing resistance to menin inhibitors.
Future Directions and Overcoming Resistance
The emergence of resistance to menin inhibitors underscores the need for strategic approaches to enhance their efficacy and durability.
-
Combination Therapies: Combining menin inhibitors with other targeted agents (e.g., venetoclax, FLT3 inhibitors) or standard chemotherapy is a promising strategy to overcome resistance by targeting multiple oncogenic pathways simultaneously.[1][20][21]
-
Next-Generation Inhibitors: The development of new menin inhibitors that can overcome known resistance mutations is a key area of research.[7]
-
Monitoring for Resistance: Monitoring patients on menin inhibitor therapy for the emergence of MEN1 mutations may help in the early detection of resistance and allow for timely intervention with alternative treatment strategies.[12][22]
-
Understanding Non-Genetic Resistance: Further research into the mechanisms of non-genetic resistance is crucial for developing novel therapeutic strategies to combat this form of resistance.[1][2]
References
- 1. Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance | VJHemOnc [vjhemonc.com]
- 2. google.com [google.com]
- 3. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEN1 mutations mediate clinical resistance to menin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Paper: Decoding the Epigenetic Drivers of Menin-MLL Inhibitor Resistance in KMT2A-Rearranged Acute Myeloid Leukemia [ash.confex.com]
- 12. ashpublications.org [ashpublications.org]
- 13. targetedonc.com [targetedonc.com]
- 14. library.ehaweb.org [library.ehaweb.org]
- 15. kuraoncology.com [kuraoncology.com]
- 16. kuraoncology.com [kuraoncology.com]
- 17. ashpublications.org [ashpublications.org]
- 18. cms.syndax.com [cms.syndax.com]
- 19. mdpi.com [mdpi.com]
- 20. Menin inhibitors in KMT2A-rearranged leukemia: Mechanistic insights, clinical trial progress, and potential of combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Menin inhibitors in AML: combinations, resistance, and future directions | VJHemOnc [vjhemonc.com]
- 22. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Zefamenib vs. Standard Chemotherapy: A Comparative Analysis of Long-Term Efficacy in Acute Myeloid Leukemia
For Immediate Release
This guide provides a detailed comparison of the long-term efficacy of Zefamenib (also known as Ziftomenib), a novel menin inhibitor, against standard chemotherapy regimens in the context of Acute Myeloid Leukemia (AML), particularly for patient populations with Nucleophosmin 1 (NPM1) mutations. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to inform ongoing research and therapeutic development.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, the standard of care for induction therapy in fit patients has been a combination chemotherapy regimen known as "7+3," consisting of cytarabine and an anthracycline like daunorubicin. While effective in inducing remission in a subset of patients, long-term survival rates remain a challenge, especially in patients who relapse or are refractory to initial treatment.
This compound (Ziftomenib) has emerged as a promising targeted therapy for specific AML subtypes, notably those harboring NPM1 mutations or KMT2A rearrangements. As a potent and selective oral menin inhibitor, this compound works by disrupting the crucial interaction between menin and the KMT2A (MLL) protein complex, which is a key driver of leukemogenesis in these AML subtypes. This disruption leads to the differentiation of leukemic blasts and a reduction in tumor burden. This guide assesses the available in vivo data to compare the long-term efficacy of this compound with that of standard chemotherapy.
Quantitative Data Summary
The following tables summarize the key efficacy data from preclinical and clinical studies of this compound and standard chemotherapy in relevant AML models.
Table 1: Preclinical In Vivo Efficacy
| Treatment Group | Animal Model | Key Efficacy Endpoints | Results | Citation |
| This compound | Patient-Derived Xenograft (PDX) models of KMT2A-rearranged pediatric ALL | Leukemia growth inhibition, animal survival | Showed remarkable in vivo activity as a single agent and was well-tolerated. | |
| This compound + Chemotherapy | PDX models of KMT2A-rearranged pediatric ALL | Leukemia growth inhibition, animal survival | Activity was augmented when combined with vincristine or dexamethasone. | |
| Standard Chemotherapy (7+3) | AML xenograft models | Antitumor activity, survival | Demonstrates drug ratio-dependent synergistic antitumor activity in vivo. CPX-351 (a liposomal formulation of cytarabine and daunorubicin) showed superior therapeutic activity compared to free-drug cocktails, with a high proportion of long-term survivors. |
Note: A direct head-to-head preclinical study comparing this compound monotherapy with the 7+3 regimen in an NPM1-mutant AML model with long-term survival data was not identified in the public domain at the time of this review. The data presented is from studies with different specific models and combination partners, highlighting the need for future comparative preclinical research.
Table 2: Clinical Efficacy in Relapsed/Refractory NPM1-mutant AML
| Treatment | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) / CR with partial hematologic recovery (CRh) Rate | Median Overall Survival (OS) | Citation |
| This compound (Monotherapy) | KOMET-001 (Phase 1/2) | Relapsed/Refractory NPM1-mutant AML | 35% | 25% | 6.1 months (all patients); 16.4 months (responders) | |
| Standard Chemotherapy (Salvage) | Historical Data | Relapsed/Refractory AML | <10% (CR rate) | N/A | Poor, with survival often measured in months. |
Note: The clinical data for this compound is from a dedicated clinical trial in a heavily pretreated relapsed/refractory population. The comparator data for standard chemotherapy in this setting is based on historical outcomes, as a direct randomized comparison in this specific patient group is not available.
Experimental Protocols
This compound Preclinical Study in KMT2A-rearranged ALL PDX Models
-
Animal Model: Immunodeficient NSG (NOD scid gamma) mice were engrafted with patient-derived xenograft (PDX) cells from pediatric patients with KMT2A-rearranged acute lymphoblastic leukemia.
-
Treatment Regimen:
-
Vehicle Control: Administered orally.
-
This compound: 150 mg/kg administered via oral gavage daily for 5 days per week.
-
Vincristine: 1 mg/kg administered intraperitoneally once weekly.
-
Dexamethasone: 1 mg/kg administered orally.
-
-
Efficacy Assessment: Leukemia proliferation was monitored in vivo. Animal survival was a key endpoint.
-
Source: Based on the description of the study by prompting the model with available search results.
Standard Chemotherapy (7+3 Regimen) Preclinical Study in AML Xenograft Models
-
Animal Model: Mice bearing human AML xenografts.
-
Treatment Regimen:
-
CPX-351 (liposomal cytarabine:daunorubicin): Administered intravenously. The 5:1 molar ratio was identified as optimal.
-
Free-drug cocktail: A combination of cytarabine and daunorubicin administered intravenously.
-
-
Efficacy Assessment: Antitumor activity was assessed, and long-term survival was a primary endpoint. The maintenance of the synergistic drug ratio in the bone marrow was also analyzed.
-
Source: Based on the description of the study by Mayer et al.
KOMET-001 Clinical Trial Protocol (this compound)
-
Trial Design: A multicenter, open-label, Phase 1/2 clinical trial (NCT04067336).
-
Patient Population: Adult patients with relapsed or refractory AML with NPM1 mutations or KMT2A rearrangements.
-
Treatment: this compound administered orally once daily in 28-day cycles. Dose escalation was performed in Phase 1a, and the recommended Phase 2 dose was determined. In Phase 1b, patients were randomized to 200 mg and 600 mg cohorts.
-
Primary Endpoints:
-
Phase 1a: Maximum tolerated dose or recommended Phase 2 dose.
-
Phase 1b: Safety, remission rates, and pharmacokinetics.
-
-
Source: Wang et al.
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
Validating the Synergistic Potential of Zefamenib with Epigenetic Modifiers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Menin inhibitor Zefamenib and its potential for synergistic interactions with other epigenetic modifiers in the context of acute myeloid leukemia (AML). While direct preclinical or clinical data on the combination of this compound with specific epigenetic modifiers such as BET inhibitors (BETi), HDAC inhibitors (HDACi), or DNMT inhibitors (DNMTi) is limited in publicly available literature, this guide leverages data from the closely related Menin inhibitor, ziftomenib, to provide a strong rationale and predictive insight into these promising therapeutic combinations.
This compound: Mechanism of Action
This compound is an orally bioavailable, potent, and selective small-molecule inhibitor of the protein-protein interaction between Menin and the histone methyltransferase KMT2A (also known as MLL). In certain subtypes of acute myeloid leukemia (AML), specifically those with KMT2A gene rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations, the Menin-KMT2A interaction is crucial for maintaining a leukemogenic gene expression program. This program, which includes the upregulation of genes like HOXA9 and MEIS1, leads to a block in myeloid differentiation and uncontrolled proliferation of leukemic blasts.
By disrupting the Menin-KMT2A interaction, this compound effectively downregulates the expression of these key oncogenes, which in turn releases the differentiation block and promotes the maturation of leukemic cells.
Rationale for Combination Therapy with Epigenetic Modifiers
The primary mechanism of this compound involves the modulation of a key epigenetic regulator. Therefore, combining this compound with other epigenetic modifiers that act on different components of the epigenetic machinery presents a rational strategy to achieve synergistic anti-leukemic effects. The potential benefits of such combinations include:
-
Overcoming Resistance: Targeting multiple epigenetic pathways simultaneously may prevent the development of resistance to single-agent therapy.
-
Enhanced Efficacy: Synergistic interactions can lead to greater cancer cell killing at lower, less toxic concentrations of each drug.
-
Broader Activity: Combining epigenetic modifiers may broaden the spectrum of activity to include AML subtypes that are less sensitive to Menin inhibition alone.
Preclinical Evidence of Synergy with the Menin Inhibitor Ziftomenib
A key preclinical study by Rausch et al. (2023) systematically screened the Menin inhibitor ziftomenib for synergistic interactions with a library of 37 targeted compounds in KMT2A-r and NPM1-mutant AML cell lines. The study demonstrated that ziftomenib exhibits strong synergy with various agents, including those targeting chromatin regulation.
Quantitative Data Summary
The following table summarizes the synergistic interactions observed with ziftomenib and various targeted agents, including epigenetic modifiers, from the Rausch et al. (2023) study. Synergy was quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
| AML Subtype | Combination Partner | Drug Class | Combination Index (CI) Value | Reference |
| KMT2A-r (MOLM13) | ORY-1001 | LSD1 Inhibitor (Epigenetic Modifier) | < 0.5 (Strong Synergy) | Rausch et al., 2023 |
| GSK3326595 | PRMT5 Inhibitor (Epigenetic Modifier) | < 0.5 (Strong Synergy) | Rausch et al., 2023 | |
| Olaparib | PARP Inhibitor | < 0.5 (Strong Synergy) | Rausch et al., 2023 | |
| Venetoclax | BCL2 Inhibitor | < 0.5 (Strong Synergy) | Rausch et al., 2023 | |
| NPM1-mutant (OCI-AML3) | ORY-1001 | LSD1 Inhibitor (Epigenetic Modifier) | < 0.7 (Synergy) | Rausch et al., 2023 |
| GSK3326595 | PRMT5 Inhibitor (Epigenetic Modifier) | < 0.7 (Synergy) | Rausch et al., 2023 | |
| Olaparib | PARP Inhibitor | < 0.7 (Synergy) | Rausch et al., 2023 | |
| Venetoclax | BCL2 Inhibitor | < 0.7 (Synergy) | Rausch et al., 2023 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to validate synergistic interactions, based on the protocols described in the Rausch et al. (2023) study and standard laboratory practices.
Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to quantify the synergy of combination treatments.
Protocol:
-
Cell Culture: Human AML cell lines with KMT2A rearrangements (e.g., MOLM13, MV4-11) or NPM1 mutations (e.g., OCI-AML3) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound and the epigenetic modifier of interest (e.g., a BET inhibitor, HDAC inhibitor, or DNMT inhibitor) are dissolved in DMSO to create high-concentration stock solutions, which are then serially diluted to the desired working concentrations.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Drug Treatment:
-
For single-agent IC50 determination, cells are treated with a range of concentrations of each drug.
-
For combination studies, cells are treated with a matrix of concentrations of both drugs, typically at a constant ratio.
-
-
Incubation: Plates are incubated for a specified period, typically 72 to 96 hours.
-
Viability Assay: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.
-
Data Analysis:
-
IC50 values are calculated using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.
-
Synergy is quantified by calculating the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
-
Apoptosis Assay
Objective: To determine if the combination treatment induces apoptosis.
Protocol:
-
Cell Treatment: Cells are treated with this compound, the epigenetic modifier, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Staining: Cells are harvested, washed with PBS, and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: Stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in KMT2A-r/NPM1-mutant AML.
Experimental Workflow for Synergy Assessment
Caption: Workflow for determining synergistic interactions.
Logical Relationship of Combination Therapy
Caption: Rationale for combining this compound with other epigenetic modifiers.
Decoding AML: A Comparative Guide to Biomarkers for Zefamenib Response
For researchers, scientists, and drug development professionals navigating the landscape of Acute Myeloid Leukemia (AML) therapies, the emergence of targeted treatments like Zefamenib (ziftomenib) offers new hope. This guide provides an in-depth comparison of biomarkers for predicting response to this compound, alongside alternative therapies for specific AML subtypes. We present supporting experimental data, detailed methodologies, and visual pathways to facilitate a comprehensive understanding of the current therapeutic and diagnostic paradigms.
This compound is a potent, selective, oral inhibitor of the menin-KMT2A (MLL) interaction, a critical dependency for leukemogenesis in specific AML subtypes.[1][2][3][4] The primary biomarkers that predict a favorable response to this compound are mutations in the Nucleophosmin 1 (NPM1) gene and rearrangements of the KMT2A gene .[4][5] These genetic alterations are central to the drug's mechanism of action, which involves disrupting the protein-protein interaction that drives the expression of leukemogenic genes like HOX and MEIS1.[1][3]
This compound: Performance in Genetically Defined AML
Clinical trial data has demonstrated the efficacy of this compound in patients with relapsed or refractory (R/R) AML harboring NPM1 mutations or KMT2A rearrangements. The KOMET-001 trial, a pivotal phase 1/2 study, has been instrumental in establishing its clinical activity.[6][7][8][9]
Table 1: Clinical Efficacy of this compound in R/R AML
| Patient Population | Treatment | Overall Response Rate (ORR) | Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | Reference |
| NPM1-mutant AML | This compound (600 mg) | 33% - 41% | 22% - 30% | [4][8][9] |
| KMT2A-rearranged AML | This compound | Showed biologic activity, but development as monotherapy was halted due to toxicity. Now being investigated in combination therapies. | - | [1][10] |
Comparative Landscape: this compound vs. Alternative Therapies
The treatment landscape for NPM1-mutant and KMT2A-rearranged AML is evolving, with several alternatives to this compound.
For NPM1-Mutated AML:
Venetoclax-based regimens, often in combination with hypomethylating agents (HMAs) like azacitidine or decitabine, have shown significant efficacy and are considered a standard of care for older, unfit patients.[11][12][13][14][15][16] Another menin inhibitor, Revumenib, has also recently been approved for this indication.[17][18]
Table 2: Comparison of Therapies for NPM1-Mutated AML
| Treatment | Patient Population | ORR | CR/CRh or CR/CRi | Reference |
| This compound | R/R | 33% - 41% | 22% - 30% | [4][8][9] |
| Revumenib | R/R | - | 23.1% | [17] |
| Venetoclax + HMA | Newly Diagnosed (older/unfit) | - | 66% - 91.5% (CRc/CR+CRi) | [15][16] |
| Venetoclax-based therapy | Molecular Failure | 84% (molecular response) | 71% (MRD negativity) | [19][20] |
| Standard Chemotherapy ("3+7") | Newly Diagnosed (fit) | - | ~80% (CR) | [13] |
For KMT2A-Rearranged AML:
Standard intensive chemotherapy has been the historical backbone of treatment for KMT2A-rearranged AML, which is generally associated with a poor prognosis.[21][22][23] The approval of the menin inhibitor Revumenib has marked a significant advancement in targeted therapy for this subtype.[24] this compound is being explored in combination with chemotherapy for this population.[1]
Table 3: Comparison of Therapies for KMT2A-Rearranged AML
| Treatment | Patient Population | ORR | CR/CRh | Reference |
| This compound + Chemotherapy | Newly Diagnosed / R/R | Currently under investigation in clinical trials (KOMET-007, KOMET-008, KOMET-017). | - | [5][8] |
| Revumenib | R/R | - | - | Approved by FDA.[24] |
| Standard Chemotherapy | Newly Diagnosed | - | Variable, generally poor outcomes. | [21][22] |
| Allogeneic Stem Cell Transplant (Allo-HSCT) | Eligible patients | Considered a potentially curative option. | - | [22] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and diagnostic processes, the following diagrams illustrate the mechanism of action of this compound and the workflows for biomarker detection.
Experimental Protocols
Accurate and sensitive detection of NPM1 mutations and KMT2A rearrangements is crucial for patient selection. Here are summarized methodologies for key diagnostic assays.
Detection of NPM1 Mutations
1. Reverse Transcription Quantitative PCR (RT-qPCR): This is a highly sensitive method recommended for detecting and monitoring NPM1 mutations, especially for minimal residual disease (MRD) assessment.[25][26]
-
Principle: This method uses allele-specific primers and probes to amplify and quantify the mutant NPM1 transcript relative to a reference gene (e.g., ABL1).
-
Methodology:
-
Extract total RNA from bone marrow or peripheral blood samples.
-
Perform reverse transcription to synthesize complementary DNA (cDNA).
-
Set up a qPCR reaction with primers and probes specific for the common NPM1 mutation types (A, B, D) and a control gene.
-
Run the qPCR instrument and analyze the amplification data.
-
Calculate the ratio of mutant NPM1 to the reference gene to determine the mutation status and level.[26]
-
2. Next-Generation Sequencing (NGS): Myeloid-specific NGS panels are widely used for the comprehensive genetic characterization of AML at diagnosis.
-
Principle: Massively parallel sequencing of targeted gene regions allows for the detection of various mutations, including insertions in the NPM1 gene.
-
Methodology:
-
Extract genomic DNA from patient samples.
-
Prepare a sequencing library by fragmenting the DNA and ligating adapters.
-
Amplify the target regions, including exon 12 of the NPM1 gene, using a custom panel.
-
Sequence the library on an NGS platform.
-
Analyze the sequencing data using bioinformatics pipelines to identify insertions or other variants in the NPM1 gene.
-
Detection of KMT2A Rearrangements
1. Fluorescence In Situ Hybridization (FISH): FISH with break-apart probes is a standard cytogenetic method for detecting rearrangements involving the KMT2A gene.[27][28]
-
Principle: Fluorescently labeled DNA probes bind to specific regions of the KMT2A gene on chromosome 11. A rearrangement is indicated by the separation of the probes.
-
Methodology:
-
Prepare slides with interphase or metaphase cells from the patient sample.
-
Denature the cellular DNA and the probes.
-
Hybridize the break-apart probes to the target DNA on the slide.
-
Wash the slides to remove unbound probes.
-
Visualize the fluorescent signals under a microscope and score the signal patterns in a specified number of cells to determine if a rearrangement is present.
-
2. Reverse Transcription PCR (RT-PCR): This method can detect specific, known KMT2A fusion transcripts.[29][30]
-
Principle: Primers specific to the KMT2A gene and its common fusion partners are used to amplify the fusion transcript from patient RNA.
-
Methodology:
-
Extract total RNA and synthesize cDNA as described for NPM1 mutation detection.
-
Perform PCR using a panel of forward primers for KMT2A and reverse primers for known partner genes.
-
Analyze the PCR products by gel electrophoresis to identify the presence of a fusion transcript. The identity of the fusion can be confirmed by sequencing the PCR product.
-
3. RNA-Sequencing (RNA-seq): A comprehensive NGS-based approach that can identify both known and novel fusion partners of KMT2A.
-
Principle: Sequencing the entire transcriptome allows for the direct detection of fusion transcripts.
-
Methodology:
-
Extract total RNA and deplete ribosomal RNA.
-
Prepare a sequencing library from the RNA.
-
Sequence the library on an NGS platform.
-
Use specialized bioinformatics tools to analyze the sequencing data and identify fusion transcripts involving the KMT2A gene.
-
Conclusion
The identification of NPM1 mutations and KMT2A rearrangements as predictive biomarkers has been a pivotal step in advancing precision medicine for AML. This compound and other menin inhibitors represent a significant therapeutic advancement for these genetically defined patient populations. The choice of therapy will increasingly depend on a comprehensive molecular diagnosis, patient fitness, and the evolving landscape of clinical trial data. This guide provides a framework for understanding the comparative efficacy of this compound and the essential experimental protocols for accurate biomarker assessment, empowering researchers and clinicians to make informed decisions in the fight against AML.
References
- 1. Ziftomenib: a menin inhibitor for R/R NPM1-mutated AML | VJHemOnc [vjhemonc.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. The potential of menin-KMT2A inhibitors in the treatment of AML [aml-hub.com]
- 6. FDA clears Kura/Kyowa’s Komzifti in r/r NPM1 mutant AML | BioWorld [bioworld.com]
- 7. FDA clears Kura/Kyowa’s Komzifti in r/r NPM1 mutant AML | BioWorld [bioworld.com]
- 8. targetedonc.com [targetedonc.com]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Venetoclax in combination with hypomethylating agents for the treatment of older patients with NPM1-mutated acute myeloid leukemia [aml-hub.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Targeted therapy in NPM1-mutated AML: Knowns and unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Venetoclax-based regimens for NPM1-mutated AML | VJHemOnc [vjhemonc.com]
- 15. mdpi.com [mdpi.com]
- 16. Outcomes of older patients with NPM1-mutated AML: current treatments and the promise of venetoclax-based regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncologynewscentral.com [oncologynewscentral.com]
- 18. medpagetoday.com [medpagetoday.com]
- 19. ashpublications.org [ashpublications.org]
- 20. Venetoclax–based low intensity therapy in molecular failure of NPM1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Recent Developments and Evolving Therapeutic Strategies in KMT2A ‐Rearranged Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel Diagnostic and Therapeutic Options for KMT2A-Rearranged Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ajmc.com [ajmc.com]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | Comparison of Multiple Clinical Testing Modalities for Assessment of NPM1-Mutant AML [frontiersin.org]
- 27. Insights into KMT2A rearrangements in acute myeloid leukemia: from molecular characteristics to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Frontiers | Novel Diagnostic and Therapeutic Options for KMT2A-Rearranged Acute Leukemias [frontiersin.org]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
Zefamenib: Protocols for Safe Disposal and Handling in a Research Environment
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Zefamenib, a potent and selective Menin inhibitor used in cancer research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively utilizing this compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a bioactive compound with anti-tumor activity.[1] While comprehensive hazard information is limited, it should be handled with care, assuming it may have hazardous properties.
Personal Protective Equipment (PPE): A comprehensive approach to personal safety is mandatory. The following PPE must be worn at all times when handling this compound in solid or solution form:
| PPE Category | Specification |
| Gloves | Two pairs of nitrile gloves, changed regularly. |
| Eye Protection | Chemical splash goggles or a face shield. |
| Lab Coat | A fully buttoned lab coat, preferably disposable. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder form to avoid inhalation. |
Engineering Controls: All handling of this compound powder or stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]
This compound Disposal Procedures: A Step-by-Step Guide
The disposal of this compound and its associated waste must be managed to mitigate risks to personnel and the environment. As this compound is an investigational anti-cancer agent, it is prudent to handle its waste as hazardous or chemotherapy waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step. This compound waste is categorized into three streams:
-
Trace Contaminated Waste: Items with minimal residual contamination. This includes empty vials, pipette tips, gloves, gowns, and other disposable labware.
-
Grossly Contaminated Waste (Bulk Waste): Materials saturated with this compound, such as spill cleanup materials, or solutions containing more than 3% of the original this compound concentration.[2][3]
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound.
Step 2: Containerization and Labeling
| Waste Stream | Container Type | Labeling |
| Trace Contaminated | Yellow chemotherapy waste bags or bins.[2][4] | "Trace Chemotherapy Waste" and the universal biohazard symbol. |
| Grossly Contaminated | Black hazardous waste containers.[2] | "Hazardous Waste," "this compound," and the appropriate hazard class. |
| Sharps | Yellow, puncture-proof sharps container.[4] | "Chemotherapy Sharps Waste" |
Step 3: On-Site Management and Storage
All waste containers must be kept sealed when not in use and stored in a designated, secure area away from general lab traffic.
Step 4: Final Disposal
Arrange for pickup and disposal by a certified hazardous waste management company. Ensure the company is licensed to handle chemotherapy or hazardous pharmaceutical waste.
Experimental Workflow for this compound Waste Disposal
The following diagram outlines the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the Segregation and Disposal of this compound Waste.
This compound's Mechanism of Action: The Menin-MLL Interaction Pathway
This compound is a Menin inhibitor that functions by disrupting the interaction between Menin and the MLL (Mixed-Lineage Leukemia) protein.[1] This interaction is crucial for the leukemogenic activity in certain types of acute myeloid leukemia (AML). The diagram below illustrates this signaling pathway.
Caption: this compound's Inhibition of the Menin-MLL Interaction Pathway.
By understanding the mechanism of action and adhering to these rigorous disposal protocols, laboratory professionals can safely manage this compound while contributing to vital cancer research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
